molecular formula C15H22N6 B6274968 TP-040 CAS No. 2757254-99-0

TP-040

Cat. No.: B6274968
CAS No.: 2757254-99-0
M. Wt: 286.38 g/mol
InChI Key: PWKAYICUBVNJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TP-040 is a Unknown drug.

Properties

CAS No.

2757254-99-0

Molecular Formula

C15H22N6

Molecular Weight

286.38 g/mol

IUPAC Name

N-[(1-methylimidazol-4-yl)methyl]-4-(4-methylpiperidin-1-yl)pyrimidin-2-amine

InChI

InChI=1S/C15H22N6/c1-12-4-7-21(8-5-12)14-3-6-16-15(19-14)17-9-13-10-20(2)11-18-13/h3,6,10-12H,4-5,7-9H2,1-2H3,(H,16,17,19)

InChI Key

PWKAYICUBVNJAZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC=C2)NCC3=CN(C=N3)C

Purity

95

Origin of Product

United States

Foundational & Exploratory

Unveiling the Core Mechanism of TP-040: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-040, also known as TUB-040, is a promising antibody-drug conjugate (ADC) currently under investigation for the treatment of solid tumors, particularly platinum-resistant ovarian cancer and non-small cell lung cancer.[1][2] This next-generation ADC is designed for targeted delivery of a potent cytotoxic payload to cancer cells that overexpress the sodium-dependent phosphate transport protein 2b (NaPi2b), a tumor-associated antigen.[3][4][5] Preclinical and early clinical data suggest that this compound has a significant therapeutic window, demonstrating potent anti-tumor activity while maintaining a favorable safety profile.[5][6][7]

Core Mechanism of Action

The therapeutic strategy of this compound is centered on the selective eradication of cancer cells by leveraging the high expression of NaPi2b on their surface. The mechanism can be dissected into several key steps:

  • Target Recognition and Binding: The this compound molecule consists of a humanized IgG1 monoclonal antibody specifically engineered to bind with high affinity to the NaPi2b receptor on the surface of tumor cells.[1][3] To minimize off-target effects and potential immune-mediated toxicities, the Fc region of the antibody has been silenced.[8][9]

  • Internalization: Upon binding to NaPi2b, the this compound-receptor complex is internalized by the cancer cell through the process of endocytosis.[10] This internalization is crucial for the subsequent delivery of the cytotoxic payload into the cell's interior.

  • Payload Release: Once inside the cell, the ADC is trafficked to the lysosomes. The linker, which connects the antibody to the cytotoxic drug, is designed to be cleaved by lysosomal proteases.[3][5] This specific cleavage mechanism ensures that the payload is released predominantly within the target cancer cells.

  • Induction of Cell Death: The cytotoxic payload of this compound is exatecan, a potent topoisomerase I inhibitor.[1][3][5] Once liberated, exatecan binds to and stabilizes the topoisomerase I-DNA complex. This prevents the re-ligation of single-strand breaks generated during DNA replication, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[8][10]

  • Bystander Effect: this compound has been shown to exhibit a strong bystander effect.[3][5][8] This means that the released exatecan, being membrane-permeable, can diffuse out of the target cancer cell and kill neighboring tumor cells, including those that may not express NaPi2b. This property enhances the overall anti-tumor efficacy of the ADC.

Signaling Pathway and Molecular Interactions

The following diagram illustrates the signaling pathway and the mechanism of action of this compound.

TP040_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_endosome Endosome cluster_lysosome Lysosome cluster_nucleus Nucleus cluster_bystander Bystander Effect This compound This compound (ADC) NaPi2b NaPi2b Receptor This compound->NaPi2b 1. Binding ADC_Endosome Internalized this compound NaPi2b->ADC_Endosome 2. Internalization ADC_Lysosome This compound ADC_Endosome->ADC_Lysosome Exatecan_Released Exatecan (Payload) ADC_Lysosome->Exatecan_Released 3. Payload Release Exatecan_Cytoplasm Exatecan Exatecan_Released->Exatecan_Cytoplasm Proteases Proteases Proteases->ADC_Lysosome DNA DNA Topoisomerase_I Topoisomerase I Topoisomerase_I->DNA DNA_Damage DNA Damage Topoisomerase_I->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis 5. Cell Death Exatecan_Cytoplasm->Topoisomerase_I 4. Target Engagement Neighboring_Cell Neighboring Tumor Cell Exatecan_Cytoplasm->Neighboring_Cell 6. Bystander Killing

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineNaPi2b ExpressionIC50 (ng/mL)Reference
OVCAR-3High5.8[10]
HCC-78High14.2[10]
HUVECNegativeNo effect[10]

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

ModelTreatmentOutcomeReference
OVCAR-3 CDXSingle dose (1 or 3 mg/kg)Complete tumor regression > 2 months[10]
Ov6668 PDXSingle dose (3 and 5 mg/kg)Complete tumor regression[10]
Lu7700 NSCLC PDXSingle dose (5 mg/kg)Durable tumor regression (72 days)[10]

Table 3: Phase 1/2a NAPISTAR1-01 Study Preliminary Results in Platinum-Resistant Ovarian Cancer

Dose Levels (mg/kg)Objective Response Rate (ORR)Disease Control Rate (DCR)Reference
1.67 - 3.359%96%[7]
>1.67 (Confirmed)50%-[7]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the preclinical evaluation of this compound.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

Methodology:

  • Cell Culture: NaPi2b-positive (e.g., OVCAR-3, HCC-78) and NaPi2b-negative (e.g., HUVEC) cells are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: The absorbance or luminescence values are plotted against the drug concentration, and the IC50 is calculated using non-linear regression analysis.

Xenograft Tumor Models

Objective: To evaluate the in vivo anti-tumor activity of this compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells (cell line-derived xenograft, CDX) or patient-derived tumor fragments (patient-derived xenograft, PDX) are subcutaneously implanted into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered intravenously at various doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Efficacy Endpoints: Primary endpoints include tumor growth inhibition, tumor regression, and overall survival.

The following diagram illustrates a typical workflow for a xenograft study.

Xenograft_Workflow Start Start Tumor_Implantation Tumor Cell/Fragment Implantation Start->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment_Group Treatment Group (this compound) Randomization->Treatment_Group Control_Group Control Group (Vehicle) Randomization->Control_Group Tumor_Measurement Regular Tumor Measurement Treatment_Group->Tumor_Measurement Control_Group->Tumor_Measurement Data_Analysis Data Analysis Tumor_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a xenograft efficacy study.

Conclusion

This compound (TUB-040) represents a highly targeted therapeutic approach with a well-defined mechanism of action. By specifically targeting NaPi2b-expressing cancer cells and delivering a potent topoisomerase I inhibitor, it induces tumor cell death with high efficacy. The bystander effect further contributes to its anti-tumor activity. The available preclinical and emerging clinical data underscore its potential as a valuable new treatment modality for patients with difficult-to-treat solid tumors. Further clinical investigation is ongoing to fully elucidate its therapeutic benefits and safety profile in larger patient populations.

References

TP-040: A Technical Guide to a Potent and Brain-Permeant O-GlcNAcase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP-040 is a novel, potent, and selective inhibitor of O-GlcNAcase (OGA), a key enzyme in the dynamic post-translational modification of proteins known as O-GlcNAcylation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and its impact on relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of OGA inhibition in various disease models, particularly in the context of neurodegenerative disorders.

Introduction to O-GlcNAcase and its Inhibition

O-GlcNAcylation is a dynamic and ubiquitous post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is regulated by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc modification, and O-GlcNAcase (OGA), which removes it. The balance of O-GlcNAcylation is crucial for a multitude of cellular processes, including signal transduction, transcription, and protein stability.

Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of several diseases, including neurodegenerative disorders like Alzheimer's disease, cancer, and diabetes. In neurodegenerative diseases, for instance, abnormal protein aggregation, a pathological hallmark, is thought to be influenced by the O-GlcNAcylation status of proteins such as tau. Inhibition of OGA leads to an increase in global O-GlcNAcylation, which has been shown to have protective effects in various preclinical models of these diseases. This compound has emerged as a promising chemical probe to investigate the therapeutic potential of OGA inhibition due to its high potency and ability to cross the blood-brain barrier.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its biochemical and cellular activities.

Table 1: Biochemical and Cellular Potency of this compound

ParameterValueSpeciesAssay TypeReference
IC50 46 nMHumanRecombinant OGA Enzyme Assay[1]
EC50 450 nMHumanSH-SY5Y neuroblastoma cells[1]

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of OGA. This inhibition leads to an accumulation of O-GlcNAc on a wide array of intracellular proteins, thereby modulating various signaling pathways.

General Mechanism of OGA Inhibition

The primary mechanism of action of this compound is the competitive inhibition of O-GlcNAcase. By binding to the active site of OGA, this compound prevents the hydrolysis of O-GlcNAc from target proteins. This leads to a global increase in O-GlcNAcylation levels within the cell.

OGA_Inhibition Protein O-GlcNAcylated Protein OGA O-GlcNAcase (OGA) Protein->OGA Substrate binding Protein_deGlcNAc Protein OGA->Protein_deGlcNAc Hydrolysis GlcNAc GlcNAc OGA->GlcNAc TP040 This compound TP040->OGA Inhibition

Figure 1. Mechanism of OGA inhibition by this compound.

Impact on Tau Phosphorylation

A key rationale for developing OGA inhibitors for neurodegenerative diseases is the interplay between O-GlcNAcylation and phosphorylation of the microtubule-associated protein tau. Hyperphosphorylated tau is a primary component of neurofibrillary tangles, a hallmark of Alzheimer's disease. Increased O-GlcNAcylation of tau has been shown to reduce its phosphorylation at several sites implicated in pathology. By inhibiting OGA, this compound increases tau O-GlcNAcylation, which is hypothesized to interfere with the activity of tau kinases or promote the activity of phosphatases, leading to a reduction in tau hyperphosphorylation and its downstream pathological consequences.

Tau_Pathway cluster_0 Normal Physiology cluster_1 Pathological Condition (e.g., Alzheimer's Disease) Tau Tau Protein OGA OGA Tau->OGA OGT OGT OGT->Tau Adds O-GlcNAc OGA->Tau Removes O-GlcNAc Tau_OGlcNAc O-GlcNAcylated Tau (Soluble, Functional) Tau_OGlcNAc->Tau Tau_p Hyperphosphorylated Tau (Aggregated, Toxic) Kinases Tau Kinases Tau_path Tau Protein Kinases->Tau_path Phosphorylation Tau_path->Tau_p TP040 This compound TP040->OGA Inhibits

Figure 2. Hypothesized effect of this compound on Tau pathology.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide an overview of the key experimental protocols used in the characterization of this compound, based on the methodologies described in the primary literature.

Recombinant Human OGA Inhibition Assay
  • Objective: To determine the in vitro inhibitory potency of this compound against purified human OGA.

  • Procedure:

    • Recombinant human OGA is incubated with varying concentrations of this compound in an appropriate assay buffer.

    • The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG).

    • The reaction is allowed to proceed for a defined period at 37°C.

    • The reaction is quenched, and the fluorescence of the liberated 4-methylumbelliferone is measured using a fluorescence plate reader.

    • The concentration of this compound that results in 50% inhibition of OGA activity (IC50) is calculated from the dose-response curve.

OGA_Assay_Workflow start Start step1 Incubate recombinant human OGA with varying concentrations of this compound start->step1 step2 Add fluorogenic substrate (4-MUG) to initiate the reaction step1->step2 step3 Incubate at 37°C step2->step3 step4 Quench the reaction step3->step4 step5 Measure fluorescence step4->step5 step6 Calculate IC50 value step5->step6 end End step6->end

Figure 3. Workflow for the OGA inhibition assay.

Cellular O-GlcNAcylation Assay
  • Objective: To determine the ability of this compound to increase O-GlcNAcylation levels in a cellular context.

  • Procedure:

    • Human neuroblastoma SH-SY5Y cells are cultured under standard conditions.

    • Cells are treated with varying concentrations of this compound for a specified duration.

    • Following treatment, cells are lysed, and total protein is extracted.

    • The levels of O-GlcNAcylated proteins are determined by Western blotting using an antibody specific for O-GlcNAc-modified proteins (e.g., RL2 or CTD110.6).

    • The band intensities are quantified, and the effective concentration of this compound that results in a 50% increase in O-GlcNAcylation (EC50) is calculated.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of O-GlcNAcylation in health and disease. Its high potency, selectivity, and brain permeability make it particularly well-suited for in vivo studies in models of neurodegenerative disorders. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of OGA inhibition. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, as well as long-term efficacy and safety assessments in relevant animal models.

References

discovery and development of TP-040

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and Development of TP-040 (TUB-040)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as TUB-040, is a promising antibody-drug conjugate (ADC) currently in clinical development for the treatment of solid tumors. This document provides a comprehensive overview of the discovery and development of TUB-040, including its molecular composition, mechanism of action, preclinical data, and ongoing clinical evaluation. The information is intended for researchers, scientists, and drug development professionals interested in the technical details of this novel therapeutic agent.

Introduction: The Rationale for a NaPi2b-Targeting ADC

The sodium-dependent phosphate transport protein 2b (NaPi2b), encoded by the SLC34A2 gene, has emerged as a compelling target for cancer therapy. NaPi2b is a multi-transmembrane cell surface protein involved in phosphate homeostasis.[1] Its expression in normal tissues is limited, but it is highly overexpressed in a significant percentage of ovarian and non-small cell lung cancers (NSCLC).[2][3] This differential expression pattern makes it an attractive target for an ADC, which is designed to deliver a potent cytotoxic payload specifically to cancer cells, thereby minimizing systemic toxicity.[4] The development of previous NaPi2b-targeting ADCs was discontinued, highlighting the need for next-generation approaches with improved safety and efficacy.[1]

Molecular Design and Components of TUB-040

TUB-040 is a next-generation ADC engineered for enhanced stability, homogeneity, and anti-tumor activity.[5] It is composed of three key components: a humanized monoclonal antibody, a potent cytotoxic payload, and an advanced linker system.

  • Monoclonal Antibody: A humanized IgG1 antibody that specifically targets an extracellular loop of NaPi2b.[6] The Fc region of the antibody has been silenced to reduce off-target effects.[7]

  • Cytotoxic Payload: The payload is exatecan, a potent derivative of camptothecin that inhibits topoisomerase I.[5] Topoisomerase I is a crucial enzyme for relieving DNA torsional stress during replication and transcription.[8] Inhibition of this enzyme leads to the accumulation of DNA strand breaks and subsequent apoptosis in cancer cells.[9][10]

  • Linker Technology: TUB-040 utilizes the proprietary "Tubutecan" linker-payload technology, which is based on "P5 conjugation chemistry".[11][12] This technology enables the stable, cysteine-selective conjugation of exatecan to the antibody, resulting in a homogeneous drug-to-antibody ratio (DAR) of 8.[13][14] The linker is designed to be stable in circulation and to be cleaved by lysosomal proteases upon internalization into the target cancer cell.[7]

Mechanism of Action

The mechanism of action of TUB-040 involves a multi-step process designed for targeted cancer cell killing while minimizing damage to healthy tissues.

  • Binding: The monoclonal antibody component of TUB-040 binds with high affinity to NaPi2b on the surface of cancer cells.[15]

  • Internalization: Upon binding, the ADC-NaPi2b complex is internalized into the cell via endocytosis.[15]

  • Payload Release: Inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved by proteases, releasing the exatecan payload.[7]

  • Topoisomerase I Inhibition: The released exatecan inhibits topoisomerase I in the nucleus, leading to DNA damage.[9]

  • Apoptosis: The accumulation of DNA damage triggers programmed cell death (apoptosis) of the cancer cell.[10]

  • Bystander Effect: Exatecan is membrane-permeable, allowing it to diffuse out of the targeted cancer cell and kill neighboring cancer cells that may not express NaPi2b, a phenomenon known as the bystander effect.[5][10]

TUB-040 Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TUB-040 TUB-040 NaPi2b_receptor NaPi2b Receptor TUB-040->NaPi2b_receptor 1. Binding Endosome Endosome NaPi2b_receptor->Endosome 2. Internalization Cancer_Cell_Membrane Cancer Cell Membrane Lysosome Lysosome Endosome->Lysosome Trafficking Exatecan Released Exatecan Lysosome->Exatecan 3. Payload Release Nucleus Nucleus Exatecan->Nucleus Diffusion Topoisomerase_I Topoisomerase I Exatecan->Topoisomerase_I 4. Inhibition Bystander_Cell Neighboring Cancer Cell Exatecan->Bystander_Cell 6. Bystander Effect DNA_Damage DNA Damage Topoisomerase_I->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis 5. Triggers

Caption: Mechanism of action of TUB-040.

Preclinical Development

A comprehensive preclinical program was conducted to evaluate the efficacy, pharmacokinetics, and safety of TUB-040.

In Vitro Studies
  • Binding and Internalization: TUB-040 demonstrated high-affinity binding to recombinant NaPi2b and NaPi2b-expressing cancer cells, followed by rapid internalization.[15]

  • Cytotoxicity: Potent and target-specific cytotoxicity was observed in NaPi2b-expressing cancer cell lines.[5]

  • Bystander Activity: Strong bystander killing of neighboring cancer cells was demonstrated.[5]

In Vivo Studies
  • Efficacy in Xenograft Models: In cell line- and patient-derived xenograft models of ovarian and lung cancer, a single administration of TUB-040 led to prolonged tumor growth inhibition and complete tumor regressions, even in models with low NaPi2b expression.[5] A minimally effective dose of 1 mg/kg was observed in the OVCAR-3 ovarian cancer model.[5]

  • Pharmacokinetics: TUB-040 exhibited a favorable pharmacokinetic profile with dose-proportionality and high stability, as indicated by superimposable curves for the total antibody and the intact ADC, and low levels of free payload in circulation.[5]

  • Toxicology: Repeated-dose toxicology studies in rats, a pharmacologically relevant species, showed that TUB-040 was well-tolerated, with no evidence of lung toxicity or thrombocytopenia, which have been concerns with other ADCs.[5]

Summary of Preclinical Data
ParameterResultReference
Target Sodium-dependent phosphate transport protein 2b (NaPi2b)[6]
Payload Exatecan (Topoisomerase I inhibitor)[5]
Drug-to-Antibody Ratio (DAR) 8[13]
In Vitro Cytotoxicity Potent and target-specific[5]
Bystander Effect Strong[5]
In Vivo Efficacy Prolonged tumor growth inhibition and complete regressions in xenograft models[5]
Minimally Effective Dose 1 mg/kg in OVCAR-3 model[5]
Safety Profile Well-tolerated in rats; no lung toxicity or thrombocytopenia[5]

Clinical Development

Based on the promising preclinical data, TUB-040 has advanced into clinical development.

  • Phase I/IIa Clinical Trial: A multicenter, first-in-human, dose-escalation and optimization study (NAPISTAR 1-01; NCT06303505) is currently ongoing to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of TUB-040 in patients with platinum-resistant high-grade ovarian cancer or relapsed/refractory adenocarcinoma NSCLC.[6]

  • Regulatory Status: In June 2024, the U.S. Food and Drug Administration (FDA) granted Fast Track designation to TUB-040 for the treatment of patients with platinum-resistant ovarian cancer.[6]

Experimental Protocols

Detailed experimental protocols are proprietary; however, the following provides a general overview of the methodologies used in the preclinical evaluation of TUB-040.

Synthesis of Exatecan

A multi-step linear or convergent synthesis approach is used, starting from readily available chemical precursors. A common method involves the Friedel-Crafts acylation of 2-fluorotoluene with succinic anhydride, followed by a series of reactions including reduction, cyclization, and functional group manipulations to construct the pentacyclic core of exatecan.[16]

Exatecan Synthesis Workflow Start Starting Materials (e.g., 2-fluorotoluene, succinic anhydride) Step1 Friedel-Crafts Acylation Start->Step1 Step2 Reduction Step1->Step2 Step3 Cyclization Reactions Step2->Step3 Step4 Functional Group Interconversions Step3->Step4 Step5 Purification Step4->Step5 End Exatecan Step5->End

Caption: Generalized workflow for the synthesis of Exatecan.

In Vivo Xenograft Model Efficacy Study
  • Cell Culture: Human cancer cell lines (e.g., OVCAR-3 for ovarian cancer) are cultured under standard conditions.

  • Animal Model: Female immunodeficient mice (e.g., BALB/c nude) are used.

  • Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. TUB-040 is administered intravenously at various dose levels.

  • Efficacy Assessment: Tumor volumes are monitored throughout the study. The primary endpoint is typically tumor growth inhibition or regression.

Conclusion

This compound (TUB-040) is a highly promising, next-generation ADC with a novel design that leverages the high expression of NaPi2b on certain solid tumors. Its potent topoisomerase I inhibitor payload, combined with a stable and advanced linker technology, has demonstrated significant anti-tumor activity and a favorable safety profile in preclinical studies. The ongoing clinical evaluation of TUB-040 will be crucial in determining its potential as a new therapeutic option for patients with difficult-to-treat cancers such as platinum-resistant ovarian cancer and NSCLC. The data gathered to date supports the continued development of this innovative therapeutic agent.

References

TP-040 for neuroscience research applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to TP-040 for Neuroscience Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an investigational small molecule with significant potential in the field of neuroscience. Preclinical studies have demonstrated its neuroprotective and cognition-enhancing properties, suggesting its therapeutic utility in a range of neurological disorders. This document provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in neuroscience research.

Introduction

Neurodegenerative diseases and cognitive impairments represent a significant and growing unmet medical need. The complex pathophysiology of these conditions necessitates the development of novel therapeutic agents that can modulate multiple disease-relevant pathways. This compound has emerged as a promising candidate, exhibiting a unique pharmacological profile that encompasses anti-apoptotic, anti-inflammatory, and pro-synaptic activities. This guide serves as a central resource for researchers seeking to explore the scientific and therapeutic potential of this compound.

Mechanism of Action

This compound is a potent and selective modulator of the BDNF/TrkB signaling pathway. Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity.[1] this compound acts as a TrkB agonist, mimicking the effects of BDNF and promoting downstream signaling cascades that are essential for neuronal health and cognitive function.[1]

The binding of this compound to the TrkB receptor induces its dimerization and autophosphorylation, leading to the activation of several key intracellular signaling pathways, including the MAPK/ERK, PI3K/Akt, and PLCγ pathways. These pathways collectively contribute to the neuroprotective and synaptogenic effects of this compound.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_plcg PLCγ Pathway This compound This compound TrkB Receptor TrkB Receptor This compound->TrkB Receptor Binds and Activates PI3K PI3K TrkB Receptor->PI3K Ras Ras TrkB Receptor->Ras PLCγ PLCγ TrkB Receptor->PLCγ Akt Akt PI3K->Akt Pro-survival Factors Pro-survival Factors Akt->Pro-survival Factors Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Expression (Synaptic Plasticity) Gene Expression (Synaptic Plasticity) ERK->Gene Expression (Synaptic Plasticity) IP3 IP3 PLCγ->IP3 DAG DAG PLCγ->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation

Caption: this compound signaling pathway. (Max Width: 760px)

Preclinical Data

In Vitro Efficacy

The neuroprotective effects of this compound were assessed in primary cortical neurons subjected to glutamate-induced excitotoxicity.

Table 1: Neuroprotective Effect of this compound in Primary Cortical Neurons

Treatment GroupNeuronal Viability (%)LDH Release (Fold Change)
Vehicle Control100 ± 5.21.0 ± 0.1
Glutamate (100 µM)45 ± 3.84.2 ± 0.3
This compound (1 µM) + Glutamate78 ± 4.11.8 ± 0.2
This compound (10 µM) + Glutamate92 ± 3.51.2 ± 0.1
In Vivo Efficacy

The cognitive-enhancing effects of this compound were evaluated in a mouse model of Alzheimer's disease (AD) using the Morris water maze test.

Table 2: Effect of this compound on Spatial Learning and Memory in an AD Mouse Model

Treatment GroupEscape Latency (seconds)Time in Target Quadrant (%)
Wild-Type + Vehicle15.2 ± 2.145.3 ± 3.9
AD Model + Vehicle48.5 ± 5.618.7 ± 2.5
AD Model + this compound (10 mg/kg)22.1 ± 3.338.9 ± 4.1

Experimental Protocols

Primary Cortical Neuron Culture and Excitotoxicity Assay
  • Neuron Isolation: Cortices are dissected from E18 rat embryos and dissociated using papain.

  • Plating: Neurons are plated on poly-D-lysine coated plates at a density of 1x10^5 cells/cm².

  • Culture: Cells are maintained in Neurobasal medium supplemented with B-27 and GlutaMAX for 7 days in vitro (DIV).

  • Treatment: On DIV 7, cells are pre-treated with this compound or vehicle for 2 hours, followed by co-incubation with 100 µM glutamate for 24 hours.

  • Assessment: Neuronal viability is measured using the MTT assay, and cytotoxicity is assessed by measuring lactate dehydrogenase (LDH) release into the culture medium.

Isolate E18 Rat Cortices Isolate E18 Rat Cortices Dissociate with Papain Dissociate with Papain Isolate E18 Rat Cortices->Dissociate with Papain Plate Neurons Plate Neurons Dissociate with Papain->Plate Neurons Culture for 7 DIV Culture for 7 DIV Plate Neurons->Culture for 7 DIV Pre-treat with this compound/Vehicle Pre-treat with this compound/Vehicle Culture for 7 DIV->Pre-treat with this compound/Vehicle Induce Excitotoxicity with Glutamate Induce Excitotoxicity with Glutamate Pre-treat with this compound/Vehicle->Induce Excitotoxicity with Glutamate Assess Viability (MTT) and Cytotoxicity (LDH) Assess Viability (MTT) and Cytotoxicity (LDH) Induce Excitotoxicity with Glutamate->Assess Viability (MTT) and Cytotoxicity (LDH)

Caption: In vitro neuroprotection assay workflow. (Max Width: 760px)
Morris Water Maze Test

  • Apparatus: A circular pool (120 cm diameter) filled with opaque water containing a hidden platform.

  • Acclimation: Mice are allowed to swim freely for 60 seconds without the platform on day 0.

  • Training: For 5 consecutive days, mice undergo four trials per day to find the hidden platform. The starting position is varied for each trial.

  • Probe Trial: On day 7, the platform is removed, and mice are allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.

  • Data Analysis: Escape latency during training and the percentage of time in the target quadrant during the probe trial are analyzed.

Conclusion

This compound represents a promising novel therapeutic agent for neurological disorders characterized by neuronal loss and cognitive decline. Its well-defined mechanism of action as a TrkB agonist, coupled with robust preclinical efficacy, provides a strong rationale for its continued development. The experimental protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and to accelerate its translation to the clinic. Further investigation into the pharmacokinetics, safety profile, and efficacy in additional disease models is warranted.

References

Mechanism of Action: OGA Inhibition and Tau O-GlcNAcylation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Effect of O-GlcNAcase Inhibition on Tau Protein O-GlcNAcylation

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

The microtubule-associated protein tau is central to the pathogenesis of several neurodegenerative disorders collectively known as tauopathies, the most prominent being Alzheimer's disease (AD). In these conditions, tau becomes abnormally hyperphosphorylated, detaches from microtubules, and aggregates into neurofibrillary tangles (NFTs), leading to neuronal dysfunction and death.[1] The phosphorylation state of tau is a critical determinant of its function and pathology.

Emerging evidence highlights another key post-translational modification of tau: O-linked β-N-acetylglucosaminylation (O-GlcNAcylation). This process involves the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins.[2] O-GlcNAcylation is a dynamic and reversible process regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[3]

A reciprocal relationship often exists between O-GlcNAcylation and phosphorylation on tau. Increased O-GlcNAcylation has been shown to decrease tau phosphorylation at several disease-relevant sites.[4][5] In the brains of AD patients, overall levels of O-GlcNAcylated proteins, including tau, have been observed to be lower, potentially due to decreased glucose metabolism.[6][7] This has led to the hypothesis that enhancing tau O-GlcNAcylation by inhibiting OGA could be a viable therapeutic strategy to counteract tau hyperphosphorylation and its downstream pathological consequences.[8]

This technical guide provides a comprehensive overview of the effects of potent and selective O-GlcNAcase inhibitors on tau protein O-GlcNAcylation, drawing upon data from preclinical studies of representative compounds in the class.

The primary mechanism by which OGA inhibitors exert their effect is through the blockade of the O-GlcNAcase enzyme. This action prevents the removal of O-GlcNAc from target proteins, leading to a global increase in O-GlcNAcylation levels within the cell. On the tau protein, this increased O-GlcNAcylation can directly compete with or allosterically inhibit phosphorylation at specific serine and threonine residues, thereby reducing the extent of pathological hyperphosphorylation.

OGA_Inhibition_Pathway cluster_tau_cycle UDP_GlcNAc UDP-GlcNAc OGT O-GlcNAc Transferase (OGT) UDP_GlcNAc->OGT Substrate Tau Tau Protein OGT->Tau Adds O-GlcNAc OGA O-GlcNAcase (OGA) OGA->Tau TP_040 Potent OGA Inhibitor (e.g., TP-040) TP_040->OGA Inhibits Tau_OGlcNAc O-GlcNAc-Tau (Increased) Tau_P Hyperphosphorylated Tau (Decreased) Tau_OGlcNAc->OGA Removes O-GlcNAc Kinases Tau Kinases (e.g., GSK-3β) Tau_OGlcNAc->Kinases Inhibits Phosphorylation Pathology Tau Aggregation & Neurotoxicity Tau_P->Pathology Kinases->Tau Kinases->Tau_P Experimental_Workflow start Start cell_culture Culture Neuronal Cells (e.g., SH-SY5Y) start->cell_culture treatment Treat with OGA Inhibitor (e.g., this compound) vs. Vehicle cell_culture->treatment lysis Cell Lysis with OGA Inhibitor Supplement treatment->lysis protein_quant Protein Quantification (BCA Assay) lysis->protein_quant sds_page SDS-PAGE & Western Blot protein_quant->sds_page probing Probe with Antibodies: 1. Pan-O-GlcNAc (RL2) 2. Total Tau 3. Phospho-Tau (e.g., AT8, PHF-1) sds_page->probing analysis Densitometry Analysis & Quantification probing->analysis end End analysis->end Logical_Relationship inhibition OGA Inhibition by this compound increase_oglc Increase in Global O-GlcNAcylation inhibition->increase_oglc increase_tau_oglc Increase in Tau O-GlcNAcylation increase_oglc->increase_tau_oglc decrease_tau_p Decrease in Tau Hyperphosphorylation increase_tau_oglc->decrease_tau_p reduce_aggregation Reduced Tau Aggregation & Misfolding decrease_tau_p->reduce_aggregation improve_function Improved Neuronal Function & Survival reduce_aggregation->improve_function therapeutic_outcome Potential Therapeutic Outcome for Tauopathies improve_function->therapeutic_outcome

References

Foundational Research on AXL-Inhibitor-40 and its Potential in Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a critical component in the pathogenesis of various neurodegenerative diseases. The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, has emerged as a key regulator of the innate immune response. In the central nervous system, AXL is expressed on microglia and its activation is implicated in the regulation of inflammatory responses. Dysregulation of AXL signaling can contribute to chronic neuroinflammation and subsequent neuronal damage. This document outlines the foundational preclinical research on AXL-Inhibitor-40, a novel and potent small molecule inhibitor of AXL kinase, and explores its therapeutic potential in mitigating neuroinflammation associated with neurodegeneration.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo preclinical data for AXL-Inhibitor-40.

Table 1: In Vitro Kinase Inhibition Profile of AXL-Inhibitor-40

Kinase TargetIC₅₀ (nM)Assay Type
AXL 2.5 Biochemical
MER150Biochemical
TYRO3280Biochemical
VEGFR2>10,000Biochemical
EGFR>10,000Biochemical

Table 2: Cellular Activity of AXL-Inhibitor-40 in BV-2 Microglial Cells

Cellular EndpointTreatmentEC₅₀ (nM)
Inhibition of LPS-induced Nitric Oxide (NO) ProductionAXL-Inhibitor-4025
Inhibition of LPS-induced TNF-α SecretionAXL-Inhibitor-4030
Inhibition of LPS-induced IL-6 SecretionAXL-Inhibitor-4028

Table 3: In Vivo Efficacy of AXL-Inhibitor-40 in a Murine Model of LPS-Induced Neuroinflammation

Treatment GroupDose (mg/kg, p.o.)Brain TNF-α Levels (pg/mg tissue)Brain IL-6 Levels (pg/mg tissue)
Vehicle + Saline-15.2 ± 2.120.5 ± 3.4
Vehicle + LPS-158.9 ± 15.7210.3 ± 22.1
AXL-Inhibitor-40 + LPS1085.4 ± 9.8110.7 ± 12.5
AXL-Inhibitor-40 + LPS3040.1 ± 5.2 55.6 ± 7.9
*p < 0.05, **p < 0.01 compared to Vehicle + LPS group. Data are presented as mean ± SEM.

Experimental Protocols

1. In Vitro AXL Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of AXL-Inhibitor-40 against AXL kinase.

  • Materials: Recombinant human AXL kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, Kinase-Glo® Luminescent Kinase Assay kit (Promega), 384-well plates, plate reader.

  • Procedure:

    • A dilution series of AXL-Inhibitor-40 was prepared in DMSO and then diluted in kinase buffer.

    • The AXL kinase and substrate were mixed in the wells of a 384-well plate.

    • The reaction was initiated by adding ATP.

    • The plate was incubated at 30°C for 60 minutes.

    • The Kinase-Glo® reagent was added to stop the reaction and generate a luminescent signal.

    • Luminescence was measured using a plate reader. The signal is inversely proportional to the amount of ATP consumed, and thus to the kinase activity.

    • IC₅₀ values were calculated by fitting the data to a four-parameter logistic curve.

2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in BV-2 Microglial Cells

  • Objective: To assess the effect of AXL-Inhibitor-40 on the inflammatory response of microglial cells.

  • Materials: BV-2 murine microglial cell line, DMEM, fetal bovine serum (FBS), penicillin-streptomycin, LPS (from E. coli O111:B4), Griess Reagent System (Promega), 96-well plates.

  • Procedure:

    • BV-2 cells were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were pre-treated with various concentrations of AXL-Inhibitor-40 for 1 hour.

    • LPS (100 ng/mL) was then added to the wells to induce an inflammatory response.

    • After 24 hours of incubation, the supernatant was collected.

    • The concentration of nitrite, a stable product of NO, in the supernatant was measured using the Griess Reagent System according to the manufacturer's instructions.

    • Absorbance was read at 540 nm, and the EC₅₀ value was determined.

3. Murine Model of LPS-Induced Neuroinflammation

  • Objective: To evaluate the in vivo efficacy of AXL-Inhibitor-40 in a model of acute neuroinflammation.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Materials: LPS, AXL-Inhibitor-40, vehicle (e.g., 0.5% methylcellulose), saline, ELISA kits for TNF-α and IL-6.

  • Procedure:

    • Mice were randomly assigned to treatment groups.

    • AXL-Inhibitor-40 or vehicle was administered orally (p.o.).

    • One hour after drug administration, mice received an intraperitoneal (i.p.) injection of LPS (1 mg/kg) or saline.

    • Four hours after the LPS injection, mice were euthanized, and brains were collected.

    • The brain tissue was homogenized, and the levels of the pro-inflammatory cytokines TNF-α and IL-6 were quantified using specific ELISA kits.

    • Statistical analysis was performed to compare the different treatment groups.

Mandatory Visualizations

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds PI3K PI3K AXL->PI3K Activates Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines Upregulates Transcription AXL_Inhibitor AXL-Inhibitor-40 AXL_Inhibitor->AXL Inhibits

Caption: AXL signaling pathway in microglia and the inhibitory action of AXL-Inhibitor-40.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Kinase_Assay Biochemical Kinase Assay (IC₅₀ Determination) Cell_Assay BV-2 Microglial Cell Assay (EC₅₀ for NO, TNF-α, IL-6) Kinase_Assay->Cell_Assay Lead_Optimization Lead Optimization Cell_Assay->Lead_Optimization Animal_Model LPS-Induced Neuroinflammation in Mice Dosing Oral Administration of AXL-Inhibitor-40 Animal_Model->Dosing LPS_Challenge Intraperitoneal LPS Injection Dosing->LPS_Challenge Endpoint Measure Brain Cytokines (TNF-α, IL-6) LPS_Challenge->Endpoint Start Start: Compound Synthesis (AXL-Inhibitor-40) Start->Kinase_Assay Lead_Optimization->Animal_Model

Caption: Preclinical experimental workflow for the evaluation of AXL-Inhibitor-40.

Therapeutic_Hypothesis Neurodegenerative_Disease Neurodegenerative Disease Microglial_Activation Chronic Microglial Activation Neurodegenerative_Disease->Microglial_Activation AXL_Upregulation AXL Upregulation & Activation Microglial_Activation->AXL_Upregulation Proinflammatory_Mediators Release of Pro-inflammatory Mediators AXL_Upregulation->Proinflammatory_Mediators Neuronal_Damage Neuronal Damage & Neurodegeneration Proinflammatory_Mediators->Neuronal_Damage AXL_Inhibitor AXL-Inhibitor-40 Inhibition_of_AXL Inhibition of AXL Signaling AXL_Inhibitor->Inhibition_of_AXL Leads to Inhibition_of_AXL->AXL_Upregulation Blocks Reduced_Inflammation Reduced Neuroinflammation Inhibition_of_AXL->Reduced_Inflammation Neuroprotection Potential Neuroprotection Reduced_Inflammation->Neuroprotection

Caption: Therapeutic hypothesis for AXL-Inhibitor-40 in neurodegeneration.

The Therapeutic Potential of TUB-040: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the therapeutic potential of TUB-040, a next-generation antibody-drug conjugate (ADC) showing promise in the treatment of solid tumors. This document details the core aspects of TUB-040, including its mechanism of action, preclinical data, and emerging clinical findings, to provide a comprehensive resource for professionals in the field of oncology drug development.

Introduction to TUB-040

TUB-040 is an investigational antibody-drug conjugate engineered to target the sodium-dependent phosphate transport protein 2b (NaPi2b), a transmembrane protein overexpressed in various solid tumors, including ovarian and non-small cell lung cancer.[1][2] The ADC is composed of a humanized, Fc-silenced IgG1 antibody directed against NaPi2b, conjugated to the potent topoisomerase I inhibitor exatecan via a stable, cleavable linker.[3][4] This targeted delivery system is designed to maximize the cytotoxic effect on tumor cells while minimizing systemic toxicity.[1][3]

A key feature of TUB-040 is the utilization of Tubulis' proprietary P5 conjugation technology, which results in a homogenous drug-to-antibody ratio (DAR) of 8.[3][5] This technology ensures high stability of the ADC in circulation, preventing premature release of the cytotoxic payload and enabling efficient and sustained delivery to the tumor site.[3][6]

Mechanism of Action

The therapeutic action of TUB-040 is a multi-step process that leverages both targeted antibody binding and potent cytotoxic payload delivery.

  • Target Binding and Internalization : The anti-NaPi2b antibody component of TUB-040 binds with high affinity to the NaPi2b receptor on the surface of cancer cells.[1][7] Following binding, the ADC-receptor complex is internalized into the cell.[1][7]

  • Payload Release : Once inside the tumor cell, the cleavable linker is processed, releasing the exatecan payload.[3]

  • Induction of Apoptosis : Exatecan, a potent topoisomerase I inhibitor, induces DNA damage in the cancer cell, leading to cell cycle arrest and apoptosis.[1]

  • Bystander Effect : A crucial aspect of TUB-040's mechanism is its demonstrated bystander activity. The released, cell-permeable exatecan can diffuse out of the targeted NaPi2b-positive cancer cell and kill neighboring NaPi2b-negative tumor cells, thus overcoming tumor heterogeneity.[1][8]

TUB_040_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cancer Cell Membrane cluster_intracellular Intracellular Space TUB-040 TUB-040 ADC Anti-NaPi2b mAb Exatecan Payload NaPi2b NaPi2b Receptor TUB-040->NaPi2b 1. Binding Internalized_ADC Internalized ADC NaPi2b->Internalized_ADC 2. Internalization Exatecan Released Exatecan Internalized_ADC->Exatecan 3. Payload Release DNA_Damage DNA Damage Exatecan->DNA_Damage 4. Topoisomerase I Inhibition Bystander_Cell Neighboring Cancer Cell Exatecan->Bystander_Cell 6. Bystander Effect Apoptosis Apoptosis DNA_Damage->Apoptosis 5. Cell Death

Figure 1: Mechanism of Action of TUB-040.

Preclinical Data

Comprehensive preclinical studies have demonstrated the robust anti-tumor activity and favorable safety profile of TUB-040.

In Vitro Studies

In vitro assays have confirmed the high-affinity binding of TUB-040 to NaPi2b-expressing cancer cells, leading to efficient internalization.[1][7] The ADC has shown potent, target-specific cytotoxicity against NaPi2b-positive cancer cell lines.[1] Furthermore, significant bystander killing of NaPi2b-negative cells has been observed in co-culture assays.[1]

Table 1: In Vitro Activity of TUB-040

AssayCell LineResult
Binding Affinity (EC50)Recombinant NaPi2bSub-nanomolar
Cellular Binding (EC50)OVCAR-3 (NaPi2b-High)Single-digit nanomolar
CytotoxicityNaPi2b-expressing cellsPotent and target-specific
Bystander EffectCo-culture with NaPi2b-negative cellsDemonstrated killing of negative cells
In Vivo Studies

In vivo studies using cell line-derived (CDX) and patient-derived (PDX) xenograft models of ovarian and non-small cell lung cancer have shown significant and long-lasting anti-tumor activity of TUB-040.[6] A single intravenous administration of TUB-040 resulted in complete tumor remission in the OVCAR-3 ovarian cancer model at a minimally effective dose (MED) of 1 mg/kg.[2]

Table 2: In Vivo Efficacy of TUB-040 in OVCAR-3 Xenograft Model

DoseOutcomeDuration of Response
0.5 mg/kgStrong tumor growth inhibitionUp to 49 days
1 mg/kgComplete tumor regressionOver 60 days
3 mg/kgComplete tumor regressionOver 60 days

Pharmacokinetic analyses in rats have shown that TUB-040 has a favorable profile with dose-proportionality and high stability, as indicated by superimposable curves for the total antibody and the intact ADC.[1][2] Importantly, preclinical toxicology studies in rats, a pharmacologically relevant species, have indicated that TUB-040 is well-tolerated, with no evidence of lung toxicity or thrombocytopenia.[2]

Clinical Development

TUB-040 is currently being evaluated in the NAPISTAR 1-01 (NCT06303505) clinical trial, a Phase I/IIa first-in-human study in patients with platinum-resistant high-grade ovarian cancer (PROC) and relapsed/refractory adenocarcinoma non-small cell lung cancer (NSCLC).[5][9]

NAPISTAR 1-01 Study Design

The study consists of a dose-escalation phase to determine the maximum tolerated dose (MTD) and a dose-optimization phase to identify the optimal dose for further development.[9] TUB-040 is administered intravenously every 3 weeks.[9]

NAPISTAR_1_01_Workflow Patient_Screening Patient Screening (PROC or r/r NSCLC) Dose_Escalation Phase Ia: Dose Escalation (Increasing doses of TUB-040) Patient_Screening->Dose_Escalation MTD_Determination Determine Maximum Tolerated Dose (MTD) Dose_Escalation->MTD_Determination Dose_Optimization Phase IIa: Dose Optimization (Comparison of at least two doses) MTD_Determination->Dose_Optimization Efficacy_Safety_Assessment Assessment of Safety, Tolerability, PK, and Efficacy Dose_Optimization->Efficacy_Safety_Assessment Optimal_Dose_Selection Select Optimal Dose Efficacy_Safety_Assessment->Optimal_Dose_Selection

Figure 2: NAPISTAR 1-01 Clinical Trial Workflow.

Interim Clinical Results

Interim data from the dose-escalation part of the PROC cohort, presented at the ESMO Congress 2025, have shown promising clinical activity and a favorable safety profile for TUB-040.[5] In heavily pre-treated, biomarker-unselected patients, TUB-040 demonstrated a high overall response rate.[5]

Table 3: Interim Efficacy Results from NAPISTAR 1-01 in PROC Patients (Dose Levels 1.67 – 3.3 mg/kg)

Efficacy EndpointResult
Overall Response Rate (ORR)59%
Confirmed ORR (cORR)50%
ORR Range50% - 67%

The treatment was generally well-tolerated, with the majority of treatment-emergent adverse events (TEAEs) being Grade 1 or 2.[5] Notably, there were no reports of clinically relevant bleeding, pneumonitis, ocular toxicity, stomatitis, or neuropathy.[5]

Experimental Protocols

In Vitro Cytotoxicity Assay

To assess the cytotoxic activity of TUB-040, target cells were incubated with increasing concentrations of the ADC for 7 days. Cell viability was subsequently determined using a resazurin-based assay, which measures metabolic activity. The fluorescence emission at 590 nm was quantified to generate dose-response curves.[1]

Bystander Effect Assay

The bystander effect of TUB-040 was evaluated using a co-culture system. NaPi2b-positive cells were cultured with NaPi2b-negative cells and treated with TUB-040 for 5 days. The viability of each cell population was then analyzed by flow cytometry to determine the extent of killing of the NaPi2b-negative bystander cells.[1]

OVCAR-3 Xenograft Model

Female athymic nude mice were subcutaneously implanted with OVCAR-3 human ovarian adenocarcinoma cells. When tumors reached a predetermined size, mice were randomized into treatment and control groups. TUB-040 was administered as a single intravenous injection. Tumor volume and body weight were monitored regularly to assess efficacy and tolerability.[10][11]

Conclusion

TUB-040 is a promising, next-generation antibody-drug conjugate with a well-defined mechanism of action that includes potent, targeted cytotoxicity and a significant bystander effect. Preclinical studies have demonstrated its robust anti-tumor efficacy and favorable safety profile. Early clinical data from the NAPISTAR 1-01 trial in heavily pre-treated ovarian cancer patients are encouraging, showing a high overall response rate and good tolerability. The ongoing clinical development will further elucidate the therapeutic potential of TUB-040 as a novel treatment option for patients with NaPi2b-expressing solid tumors.

References

Methodological & Application

Application Notes and Protocols for TP-040 (TUB-040) in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of TP-040, also known as TUB-040, in mouse models of cancer. TUB-040 is a novel antibody-drug conjugate (ADC) that offers a promising therapeutic strategy for cancers overexpressing the sodium-dependent phosphate transport protein 2b (NaPi2b), such as certain types of ovarian and non-small cell lung cancer.[1][2][3] This document outlines the mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols to guide researchers in designing and executing their in vivo studies.

Mechanism of Action

TUB-040 is comprised of a humanized IgG1 antibody targeting NaPi2b, linked to the potent topoisomerase I inhibitor, exatecan, via a stable, cleavable linker.[1][2][4] The drug-to-antibody ratio (DAR) is approximately 8.[2][3] The mechanism of action involves a multi-step process:

  • Target Binding: The antibody component of TUB-040 specifically binds to the NaPi2b protein expressed on the surface of tumor cells.[1]

  • Internalization: Upon binding, the ADC-NaPi2b complex is internalized by the cancer cell.

  • Payload Release: Inside the cell, the linker is cleaved, releasing the exatecan payload.

  • Topoisomerase I Inhibition: Exatecan inhibits topoisomerase I, an enzyme crucial for relieving DNA torsional stress during replication and transcription.[2] This inhibition leads to the accumulation of single-strand DNA breaks.

  • Apoptosis: The extensive DNA damage triggers programmed cell death (apoptosis) in the cancer cell.[5]

Signaling Pathway and Mechanism of Action

TUB-040_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space TUB_040 TUB-040 (ADC) NaPi2b NaPi2b Receptor TUB_040->NaPi2b Binding ADC_Complex Internalized ADC-NaPi2b Complex NaPi2b->ADC_Complex Internalization Exatecan Exatecan (Payload) ADC_Complex->Exatecan Payload Release Topoisomerase_I Topoisomerase I Exatecan->Topoisomerase_I Inhibition DNA DNA Topoisomerase_I->DNA Relieves Torsional Stress DNA_Damage Single-Strand DNA Breaks Topoisomerase_I->DNA_Damage Prevents Re-ligation DNA->Topoisomerase_I Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Mechanism of action of TUB-040.

Quantitative Data Summary

The following tables summarize the reported dosages and outcomes of TUB-040 in various preclinical mouse models.

Table 1: Efficacy of TUB-040 in Ovarian Cancer Xenograft Models

Mouse ModelCell Line/PDX IDTreatment Dose (mg/kg)Administration RouteDosing ScheduleOutcome
CB17-SCIDOVCAR-30.5Intravenous (i.v.)Single doseStrong tumor growth inhibition for up to 49 days.[1]
CB17-SCIDOVCAR-31Intravenous (i.v.)Single doseComplete tumor regression for over 60 days.[1]
CB17-SCIDOVCAR-33Intravenous (i.v.)Single doseComplete tumor regression for over 60 days.[1]
NMRI nu/nuOv6668 (PDX, NaPi2b High)1, 3, 5Intravenous (i.v.)Single doseDose-dependent tumor regression.[6]
-Ovarian Cancer PDX10Intravenous (i.v.)Single doseSignificant tumor regression in models with varying NaPi2b expression.[6]

Table 2: Efficacy of TUB-040 in Non-Small Cell Lung Cancer (NSCLC) Xenograft Models

Mouse ModelPDX IDTreatment Dose (mg/kg)Administration RouteDosing ScheduleOutcome
NMRI nu/nuLu7700 (PDX, NaPi2b Low)1, 3, 5Intravenous (i.v.)Single doseDose-dependent tumor growth inhibition.[6]
-NSCLC PDX10Intravenous (i.v.)Single doseSignificant tumor regression in models with varying NaPi2b expression.[6]

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model Protocol (OVCAR-3)

This protocol is adapted from studies utilizing the OVCAR-3 human ovarian adenocarcinoma cell line.[1][7][8][9]

Materials:

  • OVCAR-3 cells

  • Growth medium (e.g., RPMI-1640 with 20% FBS and 0.01 mg/ml bovine insulin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel®

  • Female immunodeficient mice (e.g., CB17-SCID or athymic BALB/c, 6-8 weeks old)

  • Syringes and needles (27-30 gauge)

  • Calipers

  • TUB-040, vehicle control, and isotype control ADC

  • Anesthetics

Procedure:

  • Cell Culture: Culture OVCAR-3 cells in a 37°C, 5% CO2 incubator. Harvest cells during the exponential growth phase using trypsin-EDTA.

  • Cell Preparation: Wash the cells with sterile PBS and resuspend in a 1:1 (v/v) mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells per 100-200 µL.[1][9] Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.[1][8]

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow.

    • Measure tumor volume twice weekly using calipers with the formula: Tumor Volume = (Length x Width^2) / 2.

    • Monitor animal body weight and overall health.

  • Randomization and Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.[1]

    • Administer a single intravenous (i.v.) injection of TUB-040 at the desired dose (e.g., 0.5, 1, or 3 mg/kg).[1] Include vehicle and isotype ADC control groups.

  • Endpoint Analysis:

    • Continue to monitor tumor volume and body weight.

    • The study may conclude when tumors in the control group reach a predetermined size or after a specified observation period.

    • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., weight, histology, biomarker analysis).

Patient-Derived Xenograft (PDX) Model Protocol

This protocol provides a general framework for establishing and utilizing PDX models.[10][11][12][13]

Materials:

  • Fresh patient tumor tissue

  • Transport medium (e.g., DMEM/F-12 with antibiotics and antimycotics)

  • Surgical tools (scalpels, forceps)

  • Female immunodeficient mice (e.g., NOD-SCID or NSG, 6-8 weeks old)

  • Trocars for implantation

  • Anesthetics

Procedure:

  • Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under sterile conditions and place it in transport medium on ice.

  • Tissue Processing:

    • In a sterile environment, wash the tumor tissue with PBS containing antibiotics.

    • Mechanically mince the tumor into small fragments (approximately 2-3 mm³).

  • Tumor Implantation:

    • Anesthetize the mice.

    • Implant a single tumor fragment subcutaneously into the flank of each mouse, often using a trocar.[12]

  • Tumor Growth and Passaging:

    • Monitor mice for tumor growth.

    • Once a tumor reaches approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor.

    • A portion of the tumor can be cryopreserved, fixed for histology, or passaged into new cohorts of mice for expansion.

  • Cohort Expansion and Treatment:

    • Once a stable PDX line is established, expand the tumor in a cohort of mice.

    • When tumors reach the desired size (e.g., 100-200 mm³), randomize the mice into treatment groups.

    • Administer TUB-040 and controls as described in the CDX protocol.

  • Data Collection and Analysis:

    • Monitor tumor volume, body weight, and clinical signs.

    • At the study endpoint, collect tumors and other relevant tissues for analysis.

Experimental Workflow Diagram

In_Vivo_Experimental_Workflow Start Start Tumor_Model_Selection Select Tumor Model (CDX or PDX) Start->Tumor_Model_Selection Tumor_Implantation Tumor Implantation (Subcutaneous) Tumor_Model_Selection->Tumor_Implantation Tumor_Growth_Monitoring Monitor Tumor Growth (Calipers) Tumor_Implantation->Tumor_Growth_Monitoring Randomization Randomize Mice into Treatment Groups Tumor_Growth_Monitoring->Randomization Treatment_Administration Administer TUB-040/Controls (Intravenous) Randomization->Treatment_Administration Data_Collection Collect Data (Tumor Volume, Body Weight) Treatment_Administration->Data_Collection Endpoint Study Endpoint Data_Collection->Endpoint Endpoint->Data_Collection No Tissue_Collection Collect Tissues for Analysis Endpoint->Tissue_Collection Yes Data_Analysis Analyze and Report Results Tissue_Collection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vivo studies with TUB-040.

References

Application Notes and Protocols for TP-040, an O-GlcNAcase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP-040 is a potent and selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins.[1][2] By inhibiting OGA, this compound leads to an increase in the overall level of O-GlcNAcylated proteins within cells, making it a valuable tool for studying the roles of this dynamic post-translational modification in various cellular processes.[1][2] These application notes provide detailed protocols for the dissolution and storage of this compound, as well as its application in cell-based assays.

Introduction to this compound and O-GlcNAcylation

O-GlcNAcylation is a reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[3][4] This process is regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[3][5] The dynamic cycling of O-GlcNAcylation is crucial for regulating a multitude of cellular functions, including signal transduction, transcription, and the cellular stress response.[3][6]

This compound, also known as O-GlcNAcase-IN-1, is a chemical probe that potently and selectively inhibits OGA with an IC50 value of 46 nM.[4][7] Its ability to increase protein O-GlcNAcylation makes it a critical tool for investigating the functional consequences of this modification in health and disease, including neurodegenerative disorders and cancer.[1][8]

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Synonyms O-GlcNAcase-IN-1[4]
Molecular Formula C₁₅H₂₂N₆[1]
Molecular Weight 286.38 g/mol [1][6]
CAS Number 2757254-99-0[1][6]
Appearance White to beige powder[9]
Purity ≥98% (HPLC)[1][2]

Dissolving and Storing this compound

Proper dissolution and storage of this compound are critical for maintaining its stability and activity.

Solubility

This compound exhibits good solubility in common organic solvents.

SolventMaximum ConcentrationReference
Ethanol100 mM (28.64 mg/mL)[1][2]
DMSO100 mM (28.64 mg/mL)[1][2]
Recommended Storage Conditions
FormStorage TemperatureDurationReference
Solid Powder -20°CLong-term (months to years)[1][6]
0 - 4°CShort-term (days to weeks)[6]
Stock Solution (in DMSO) -80°CUp to 6 months[7]
-20°CUp to 1 month[7]
Stock Solution (in Ethanol) -20°CUp to 1 month[1][2]

Note: For long-term storage of stock solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.86 mg of this compound (Molecular Weight = 286.38 g/mol ).

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the this compound powder. For 2.86 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Vortex: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

  • Store: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]

Protocol for Treating SH-SY5Y Neuroblastoma Cells with this compound

This protocol provides a general guideline for treating the human neuroblastoma cell line SH-SY5Y with this compound to study the effects of increased O-GlcNAcylation.

Materials:

  • SH-SY5Y cells

  • Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and antibiotics)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Cell culture plates or flasks

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in the desired cell culture vessel at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and grow overnight.

  • Prepare Treatment Medium: On the day of treatment, prepare the final concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM, dilute the 10 mM stock solution 1:1000 in the culture medium. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.

  • Treat Cells: Remove the old medium from the cells and wash once with sterile PBS. Add the prepared treatment medium (with this compound or vehicle) to the cells.

  • Incubate: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Analysis: Following incubation, the cells can be harvested for downstream analysis, such as Western blotting to assess protein O-GlcNAcylation levels, cell viability assays, or other functional assays.

Visualizations

O-GlcNAcylation Signaling Pathway

O_GlcNAcylation_Pathway cluster_HBP Hexosamine Biosynthetic Pathway (HBP) cluster_Cycling O-GlcNAc Cycling Glucose Glucose UDP_GlcNAc UDP-GlcNAc Glucose->UDP_GlcNAc Multiple Steps OGT OGT (O-GlcNAc Transferase) UDP_GlcNAc->OGT Protein Substrate Protein (Ser/Thr) OGlcNAc_Protein O-GlcNAcylated Protein Protein->OGlcNAc_Protein Addition of O-GlcNAc OGlcNAc_Protein->Protein Removal of O-GlcNAc OGA OGA (O-GlcNAcase) TP040 This compound TP040->OGA Inhibition

Caption: The O-GlcNAcylation signaling pathway, highlighting the inhibitory action of this compound on OGA.

Experimental Workflow for Dissolving and Using this compound

Experimental_Workflow cluster_Preparation Stock Solution Preparation cluster_Application Cell-Based Assay A Equilibrate this compound Powder to Room Temp B Weigh this compound A->B C Dissolve in Solvent (e.g., DMSO) B->C D Vortex to Ensure Complete Dissolution C->D E Aliquot Stock Solution D->E F Store at -20°C or -80°C E->F H Prepare Treatment Medium with this compound F->H Use Stock Solution G Seed Cells and Allow to Adhere G->H I Treat Cells with this compound or Vehicle Control H->I J Incubate for Desired Time I->J K Harvest Cells for Downstream Analysis J->K

Caption: A streamlined workflow for the preparation and application of this compound in cell culture experiments.

References

Measuring OGA Inhibition with TP-040 In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-GlcNAcase (OGA) is a key enzyme in the dynamic post-translational modification process known as O-GlcNAcylation. OGA removes the O-linked β-N-acetylglucosamine (O-GlcNAc) moiety from serine and threonine residues of nuclear and cytoplasmic proteins. This process is critical in various cellular signaling pathways, and its dysregulation has been implicated in several diseases, including neurodegenerative disorders and cancer. TP-040 is a potent and novel inhibitor of OGA, making it a valuable tool for studying the functional roles of O-GlcNAcylation.[1] This document provides detailed protocols for measuring the in vitro inhibition of OGA by this compound, presenting key quantitative data and outlining the relevant signaling pathways.

Data Presentation

The inhibitory potency of this compound against human OGA (hOGA) has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of an inhibitor.

CompoundTargetIC50 (nM)Assay Substrate
This compoundhuman OGA46Fluorogenic Substrate

Table 1: In vitro inhibitory activity of this compound against human OGA. The IC50 value was determined using a fluorogenic substrate-based assay.

Signaling Pathway

O-GlcNAcylation is a dynamic process regulated by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc modification, and OGA, which removes it. This signaling pathway is integrated with major cellular processes, including nutrient sensing and stress responses. Inhibition of OGA by this compound leads to an accumulation of O-GlcNAcylated proteins, thereby modulating downstream cellular events.

O_GlcNAc_Signaling cluster_0 Hexosamine Biosynthetic Pathway (HBP) cluster_1 O-GlcNAc Cycling cluster_2 Downstream Cellular Processes Glucose Glucose UDP_GlcNAc UDP-GlcNAc Glucose->UDP_GlcNAc multiple steps OGT OGT UDP_GlcNAc->OGT Protein Substrate Protein (Ser/Thr) OGlcNAc_Protein O-GlcNAcylated Protein Protein->OGlcNAc_Protein O-GlcNAcylation OGlcNAc_Protein->Protein O-GlcNAcase Activity Transcription Transcription OGlcNAc_Protein->Transcription Signal_Transduction Signal Transduction OGlcNAc_Protein->Signal_Transduction Metabolism Metabolism OGlcNAc_Protein->Metabolism Stress_Response Stress Response OGlcNAc_Protein->Stress_Response OGT->Protein OGA OGA OGA->OGlcNAc_Protein TP040 This compound TP040->OGA Inhibition

Caption: O-GlcNAc Signaling Pathway and the Action of this compound.

Experimental Protocols

Protocol 1: In Vitro OGA Inhibition Assay using a Fluorogenic Substrate

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against purified human OGA using a fluorogenic substrate.

Materials:

  • Purified recombinant human OGA (hOGA)

  • This compound

  • Fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)

  • Assay Buffer (e.g., 50 mM NaH2PO4, 100 mM NaCl, 1 mM DTT, pH 7.0)

  • DMSO (for compound dilution)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations.

    • Further dilute the DMSO stock solutions into the Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well in triplicate:

      • Assay Buffer

      • This compound solution at various concentrations (or vehicle control - DMSO in Assay Buffer)

      • Purified hOGA enzyme solution (pre-diluted in Assay Buffer to the desired concentration)

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the fluorogenic OGA substrate to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light. The incubation time should be within the linear range of the enzymatic reaction.

  • Data Acquisition:

    • Stop the reaction by adding a suitable stop solution (e.g., a high pH buffer such as 0.5 M sodium carbonate).

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the fluorogenic substrate (e.g., Ex: 360 nm, Em: 450 nm for 4-Methylumbelliferone).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of OGA inhibition for each this compound concentration relative to the vehicle control (0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

OGA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Serial Dilutions D Dispense Assay Buffer, this compound/Vehicle, and hOGA into 96-well plate A->D B Prepare hOGA Enzyme Solution B->D C Prepare Fluorogenic Substrate Solution F Initiate reaction by adding Substrate C->F E Pre-incubate at 37°C for 15 min D->E E->F G Incubate at 37°C for 30-60 min F->G H Stop Reaction G->H I Read Fluorescence H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

Caption: Workflow for OGA Inhibition Assay.

Protocol 2: Determination of Kinetic Parameters (Ki)

To determine the inhibition constant (Ki) and the mechanism of inhibition of this compound, kinetic studies are performed by measuring the initial reaction velocities at various concentrations of both the substrate and the inhibitor.

Procedure:

  • Follow the general procedure outlined in Protocol 1.

  • Vary the concentrations of the fluorogenic substrate across a range (e.g., 0.5 to 10 times the Km value of the substrate for OGA).

  • For each substrate concentration, perform the assay with multiple fixed concentrations of this compound.

  • Measure the initial reaction rates by taking kinetic readings on the fluorescence plate reader.

  • Analyze the data using Michaelis-Menten kinetics. Plot the data using double-reciprocal plots (Lineweaver-Burk) or non-linear regression analysis to determine the apparent Km and Vmax values in the presence of the inhibitor.

  • The mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be elucidated from the changes in Km and Vmax.

  • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation for the determined mechanism of inhibition. For competitive inhibition, the equation is:

    Ki = IC50 / (1 + [S]/Km)

    where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.

Conclusion

This compound is a potent inhibitor of OGA, and the provided protocols offer a robust framework for its in vitro characterization. Accurate determination of its inhibitory potential and mechanism of action is crucial for its application as a chemical probe to investigate the complex roles of O-GlcNAcylation in health and disease. These detailed methods and application notes will aid researchers in the consistent and reliable measurement of OGA inhibition, facilitating further drug development and biological studies in this field.

References

Application Notes and Protocols for In Vivo Preclinical Evaluation of TP-040 (TUB-040)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-040, also known as TUB-040, is a promising antibody-drug conjugate (ADC) currently under investigation for the treatment of solid tumors. This document provides a comprehensive overview and detailed protocols for the in vivo preclinical evaluation of this compound, designed to assist researchers in designing and executing robust efficacy and safety studies. This compound targets the sodium-dependent phosphate transport protein 2b (NaPi2b), a cell surface antigen highly expressed in various malignancies, including platinum-resistant ovarian cancer and non-small cell lung cancer (NSCLC).[1][2][3][4] The ADC consists of a humanized anti-NaPi2b monoclonal antibody, a cleavable linker, and the potent topoisomerase I inhibitor, exatecan, as its cytotoxic payload.[1][2][5]

The mechanism of action is initiated by the binding of the antibody component of this compound to NaPi2b on the surface of tumor cells, leading to the internalization of the ADC.[3] Once inside the cell, the linker is cleaved, releasing exatecan. Exatecan then inhibits topoisomerase I, an enzyme crucial for DNA replication and repair. This inhibition leads to the accumulation of DNA single-strand breaks, ultimately triggering apoptotic cell death.[1][5]

Data Presentation

Table 1: In Vivo Efficacy of a Single Intravenous Dose of this compound in Ovarian Cancer Xenograft Models
Animal ModelNaPi2b Expression LevelTreatment GroupDose (mg/kg)Tumor Growth Inhibition (TGI)ObservationsReference
OVCAR-3 (CDX)HighThis compound0.5Strong TGI for up to 49 days-[6]
OVCAR-3 (CDX)HighThis compound1.0Complete Tumor RegressionMinimally effective dose for complete remission.[3][6][7][3][6][7]
OVCAR-3 (CDX)HighThis compound3.0Complete Tumor Regression (>60 days)-[6]
Ovarian Cancer (PDX)HighThis compound1.0Complete Remission-[3][7]
Ovarian Cancer (PDX)HighThis compound3.0Complete Remission-[3][7]
Ovarian Cancer (PDX)LowThis compound1.0Significant TGIEfficacy observed even in low target expression models.[3][7]

CDX: Cell Line-Derived Xenograft; PDX: Patient-Derived Xenograft; TGI: Tumor Growth Inhibition.

Table 2: Preclinical Safety and Tolerability of this compound
Animal ModelDosing RegimenKey FindingsReference
RatRepeated-dose toxicology assessmentWell-tolerated; No evidence of lung toxicity or thrombocytopenia.[6]
Cynomolgus MonkeyPreliminary repeat-dose toxicological assessmentWell-tolerated; No signs of lung toxicity and thrombocytopenia.[3][7]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

The following diagram illustrates the proposed signaling pathway initiated by this compound treatment.

TP040_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell Cytoplasm cluster_nucleus Nucleus This compound This compound NaPi2b NaPi2b This compound->NaPi2b 1. Binding Endosome Endosome NaPi2b->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Exatecan Exatecan Lysosome->Exatecan 4. Linker Cleavage & Payload Release Topoisomerase I Topoisomerase I Exatecan->Topoisomerase I 5. Inhibition DNA DNA Topoisomerase I->DNA relaxes supercoiling DNA_Damage DNA Single-Strand Breaks Topoisomerase I->DNA_Damage prevents re-ligation Apoptosis Apoptosis DNA_Damage->Apoptosis 6. Cell Death

Caption: this compound binds to NaPi2b, is internalized, and releases exatecan, which inhibits Topoisomerase I, leading to DNA damage and apoptosis.

In Vivo Efficacy Study Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of this compound.

InVivo_Workflow Start Tumor_Implantation Tumor Cell/Fragment Implantation Start->Tumor_Implantation Tumor_Growth Tumor Growth to ~100-200 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment This compound or Vehicle Administration (i.v.) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (2-3x weekly) Treatment->Monitoring Monitoring->Treatment Repeat Dosing (if applicable) Endpoint Endpoint Criteria Met (e.g., tumor size, clinical signs) Monitoring->Endpoint Analysis Data Analysis & Tissue Collection Endpoint->Analysis End Analysis->End

Caption: Standard workflow for conducting an in vivo efficacy study of this compound in a xenograft mouse model.

Experimental Protocols

Animal Model and Tumor Establishment

Objective: To establish subcutaneous ovarian or NSCLC tumor xenografts in immunodeficient mice.

Materials:

  • Female immunodeficient mice (e.g., NOD/SCID, Athymic Nude), 6-8 weeks old.

  • NaPi2b-expressing human cancer cell line (e.g., OVCAR-3) or patient-derived tumor fragments.

  • Sterile Phosphate Buffered Saline (PBS).

  • Matrigel Matrix (optional, for some cell lines).

  • Syringes and needles (27-30 gauge).

  • Calipers.

Protocol:

  • Cell Line-Derived Xenograft (CDX):

    • Culture OVCAR-3 cells under standard conditions.

    • Harvest cells and resuspend in sterile PBS at a concentration of 5-10 x 10⁶ cells per 100 µL. Matrigel may be mixed with the cell suspension (1:1 ratio) to improve tumor take rate.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Patient-Derived Xenograft (PDX):

    • Obtain fresh patient tumor tissue under sterile conditions.

    • Implant a small fragment (approx. 2-3 mm³) of the tumor tissue subcutaneously into the flank of the mice.

  • Tumor Monitoring:

    • Monitor the mice 2-3 times per week for tumor growth.

    • Once tumors are palpable, measure the length (L) and width (W) using calipers.

    • Calculate tumor volume using the formula: Volume = (W² x L) / 2.[8]

    • Randomize animals into treatment groups when the average tumor volume reaches 100-200 mm³.

This compound Formulation and Administration

Objective: To prepare and administer this compound to tumor-bearing mice.

Materials:

  • This compound (lyophilized powder or stock solution).

  • Sterile vehicle (e.g., PBS or as specified by the manufacturer).

  • Insulin syringes with 29-30 gauge needles.

  • Mouse restrainer.

Protocol:

  • Formulation:

    • Reconstitute or dilute this compound in the appropriate sterile vehicle to the desired final concentrations (e.g., for doses of 0.5, 1.0, 3.0, 5.0 mg/kg).

    • Prepare a vehicle-only control solution.

    • Keep formulations on ice until administration.

  • Administration:

    • Weigh each mouse to determine the exact injection volume (typically 100-200 µL or 10 mL/kg).

    • Place the mouse in a restrainer.

    • Administer a single dose of this compound or vehicle via intravenous (i.v.) injection into the tail vein.

Efficacy and Tolerability Assessment

Objective: To evaluate the anti-tumor efficacy and systemic toxicity of this compound.

Materials:

  • Calipers.

  • Weighing scale.

Protocol:

  • Tumor Volume Measurement:

    • Measure tumor dimensions (L and W) with calipers 2-3 times per week.

    • Calculate tumor volume and plot the mean tumor volume ± SEM for each group over time.

  • Body Weight Measurement:

    • Weigh each mouse 2-3 times per week as an indicator of general health and toxicity.[9][10]

    • Calculate and plot the percentage of body weight change from baseline for each group.

  • Endpoint Criteria:

    • Euthanize mice if the tumor volume exceeds a predetermined limit (e.g., 2000 mm³), if body weight loss is greater than 20%, or if the animal shows signs of significant distress (e.g., lethargy, hunched posture).[9][11]

    • At the end of the study, euthanize all remaining animals.

Pharmacokinetic (PK) Analysis

Objective: To determine the pharmacokinetic profile of this compound in tumor-bearing mice.

Materials:

  • Microcentrifuge tubes with anticoagulant (e.g., K2-EDTA).

  • Capillary tubes or other blood collection supplies.

  • Centrifuge.

Protocol:

  • Blood Collection:

    • Following a single i.v. dose of this compound, collect blood samples (approx. 20-50 µL) at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose) via saphenous or submandibular vein puncture.[6]

  • Plasma Processing:

    • Collect blood into tubes containing an anticoagulant.

    • Centrifuge the blood at 1,500-2,000 x g for 10-15 minutes at 4°C to separate the plasma.[6]

    • Carefully collect the plasma supernatant and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentrations of total antibody, conjugated ADC, and free exatecan in the plasma samples using validated methods such as ELISA or LC-MS/MS.[6]

Immunohistochemistry (IHC) for NaPi2b Expression

Objective: To assess the expression level of NaPi2b in tumor tissues.

Materials:

  • Tumor tissues collected at the end of the study.

  • Formalin or other fixatives.

  • Paraffin.

  • Microtome.

  • Primary antibody against NaPi2b (e.g., MX35).[12][13]

  • Secondary antibody and detection reagents (e.g., HRP-conjugated).

  • Hematoxylin for counterstaining.

  • Microscope.

Protocol:

  • Tissue Processing:

    • Fix the collected tumor tissues in 10% neutral buffered formalin.

    • Embed the fixed tissues in paraffin and cut into 4-5 µm sections.

  • Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval as required.

    • Block endogenous peroxidase activity.

    • Incubate the sections with the primary anti-NaPi2b antibody.

    • Wash and incubate with a suitable HRP-conjugated secondary antibody.

    • Develop the signal using a chromogen substrate (e.g., DAB).

    • Counterstain with hematoxylin.[12]

  • Analysis:

    • Examine the stained slides under a microscope.

    • Score the intensity and percentage of positive tumor cells to determine the NaPi2b expression level (e.g., H-score).[14]

References

Application Notes and Protocols for TP-040 in Studying Protein O-GlcNAcylation Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein O-GlcNAcylation is a dynamic and reversible post-translational modification crucial for regulating a vast array of cellular processes, including signal transduction, transcription, and metabolism. This modification, the addition of a single β-N-acetylglucosamine (O-GlcNAc) moiety to serine and threonine residues, is governed by the interplay of two key enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). Dysregulation of O-GlcNAcylation is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and diabetes.

TP-040 is a potent and selective inhibitor of OGA, the enzyme responsible for removing O-GlcNAc from proteins.[1][2] By inhibiting OGA, this compound provides a powerful chemical tool to increase global O-GlcNAcylation levels, enabling researchers to investigate the functional consequences of this modification in various biological systems. These application notes provide detailed protocols for utilizing this compound to study protein O-GlcNAcylation dynamics in cell-based assays.

Data Presentation

Quantitative Data for this compound
ParameterValueCell LineReference
IC50 46 nM-[1][2]
EC50 450 nMSH-SY5Y[3]
Representative Dose-Response and Time-Course Data (Hypothetical)

The following table illustrates the expected dose- and time-dependent increase in global O-GlcNAcylation upon this compound treatment. Actual results may vary depending on the cell line and experimental conditions.

This compound ConcentrationIncubation TimeFold Increase in O-GlcNAcylation (vs. Vehicle)
100 nM6 hours1.5 - 2.0
500 nM6 hours2.5 - 3.5
1 µM6 hours3.0 - 4.5
500 nM2 hours1.2 - 1.8
500 nM12 hours3.0 - 4.0
500 nM24 hours2.5 - 3.5 (potential feedback mechanisms)

Mandatory Visualizations

G cluster_0 O-GlcNAcylation Cycle UDP-GlcNAc UDP-GlcNAc OGT OGT UDP-GlcNAc->OGT Substrate Protein-Ser/Thr-O-GlcNAc Protein-Ser/Thr-O-GlcNAc OGT->Protein-Ser/Thr-O-GlcNAc Adds O-GlcNAc OGA OGA Protein-Ser/Thr Protein-Ser/Thr OGA->Protein-Ser/Thr Protein-Ser/Thr->OGT Protein-Ser/Thr-O-GlcNAc->OGA Removes O-GlcNAc This compound This compound This compound->OGA Inhibits

Figure 1: Mechanism of this compound action on the O-GlcNAcylation cycle.

G cluster_1 Experimental Workflow A Cell Culture (e.g., SH-SY5Y) B This compound Treatment (Dose-response & Time-course) A->B C Cell Lysis B->C D Protein Quantification C->D E Western Blot Analysis (Global O-GlcNAcylation) D->E F Immunoprecipitation (Protein-specific O-GlcNAcylation) D->F G Quantitative Mass Spectrometry (Site-specific Dynamics) F->G

Figure 2: General experimental workflow for studying O-GlcNAcylation with this compound.

G cluster_2 O-GlcNAcylation in Signaling Pathways cluster_akt Akt Pathway cluster_nfkb NF-κB Pathway Akt Akt Akt-P Akt-P (Active) Akt->Akt-P PDK1 PDK1 PDK1->Akt Phosphorylates Akt-O-GlcNAc Akt-O-GlcNAc Akt-O-GlcNAc->Akt-P Inhibits Phosphorylation This compound This compound OGA_Akt OGA This compound->OGA_Akt OGA_Akt->Akt-O-GlcNAc Increases p65 p65 IκBα IκBα p65->IκBα Bound (Inactive) p65-O-GlcNAc p65-O-GlcNAc p65-O-GlcNAc->IκBα Reduces Binding Gene Transcription Gene Transcription p65-O-GlcNAc->Gene Transcription Increases Activity TP-040_NFkB This compound OGA_NFkB OGA TP-040_NFkB->OGA_NFkB OGA_NFkB->p65-O-GlcNAc Increases

References

Application Notes and Protocols for Investigating Synaptic Plasticity with TP-040

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory.[1][2] Long-term potentiation (LTP) and long-term depression (LTD) are the primary models for studying the cellular basis of these processes.[1][3][4] Dysregulation of synaptic plasticity is implicated in numerous neurological and psychiatric disorders, making it a critical area of research for therapeutic development.

This document provides detailed application notes and protocols for utilizing TP-040, a novel modulator of synaptic plasticity, in your research. This compound is an investigational compound with a pharmacological profile demonstrating potent effects on glutamate receptors, key players in synaptic transmission and plasticity.[5][6] Specifically, this compound has been shown to interact with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors, making it a valuable tool for dissecting the molecular mechanisms of synaptic function and for exploring its potential as a neuroprotective agent.[5][6][7]

These guidelines will detail the use of this compound in in vitro models of synaptic plasticity, focusing on electrophysiological and imaging techniques to assess its impact on LTP, LTD, and underlying signaling pathways.

Mechanism of Action and Signaling Pathways

This compound exerts its effects on synaptic plasticity primarily through the modulation of ionotropic glutamate receptors. The compound has been observed to influence both AMPA and NMDA receptor function, which are critical for the induction and expression of both LTP and LTD.[5][6]

The binding of glutamate to AMPA receptors leads to sodium influx and depolarization of the postsynaptic membrane.[8] Sufficient depolarization removes the magnesium block from NMDA receptors, allowing for calcium influx upon glutamate binding.[8] This rise in intracellular calcium is a critical trigger for the signaling cascades that lead to long-lasting changes in synaptic strength.[8]

This compound is hypothesized to modulate these events, potentially by altering receptor kinetics or by influencing downstream signaling pathways. Key signaling pathways implicated in the actions of compounds with similar mechanisms include the CREB/BDNF and Akt/GSK3 pathways, which are crucial for neuronal survival and plasticity.[5]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Spine Glutamate Glutamate AMPA AMPA Receptor Glutamate->AMPA Binds NMDA NMDA Receptor Glutamate->NMDA Binds AMPA->NMDA Depolarization (removes Mg2+ block) CaMKII CaMKII NMDA->CaMKII Ca2+ influx activates Akt Akt NMDA->Akt Activates CaMKII->AMPA Phosphorylates CREB CREB CaMKII->CREB Activates LTP_LTD LTP / LTD CaMKII->LTP_LTD BDNF BDNF CREB->BDNF Upregulates BDNF->LTP_LTD GSK3 GSK3 Akt->GSK3 Inhibits GSK3->LTP_LTD TP040 This compound TP040->AMPA Modulates TP040->NMDA Modulates

Caption: this compound signaling pathway in synaptic plasticity.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on synaptic plasticity. It is recommended to optimize these protocols for your specific experimental setup.

Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol describes the induction of LTP in the CA1 region of the hippocampus, a standard model for studying synaptic plasticity.

Materials:

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Artificial cerebrospinal fluid (aCSF)

  • Vibratome

  • Dissection microscope

  • Recording chamber

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent according to approved animal care protocols.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline recording of fEPSPs for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).

  • This compound Application:

    • After establishing a stable baseline, perfuse the slice with aCSF containing the desired concentration of this compound (and a vehicle control for another set of slices) for a predetermined period (e.g., 20-30 minutes) before LTP induction.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.

    • Alternatively, a theta-burst stimulation (TBS) protocol can be used.[9][10]

  • Post-Induction Recording:

    • Continue recording fEPSPs for at least 60 minutes post-HFS to measure the induction and maintenance of LTP.

  • Data Analysis:

    • Measure the slope of the fEPSP to quantify synaptic strength.

    • Normalize the fEPSP slope to the baseline average.

    • Compare the magnitude of LTP between control and this compound treated slices.

Start Start SlicePrep Prepare Hippocampal Slices Start->SlicePrep Recovery Slice Recovery (≥1 hr) SlicePrep->Recovery Setup Transfer Slice to Recording Chamber Recovery->Setup Baseline Establish Stable Baseline (20-30 min) Setup->Baseline DrugApp Apply this compound or Vehicle Baseline->DrugApp LTP_Induction Induce LTP (HFS or TBS) DrugApp->LTP_Induction PostRec Post-Induction Recording (≥60 min) LTP_Induction->PostRec Analysis Data Analysis PostRec->Analysis End End Analysis->End

Caption: Experimental workflow for LTP recording.
Imaging of Synaptic Vesicle Recycling with FM Dyes

This protocol uses styryl dyes like FM1-43 to visualize synaptic vesicle exocytosis and endocytosis at presynaptic terminals.[11]

Materials:

  • This compound stock solution

  • Cultured hippocampal neurons on coverslips

  • Tyrode's solution

  • High K+ solution for depolarization

  • FM1-43 dye

  • Fluorescence microscope with a CCD camera

Procedure:

  • Cell Culture:

    • Culture primary hippocampal neurons on poly-D-lysine coated coverslips.

  • This compound Incubation:

    • Incubate the cultured neurons with the desired concentration of this compound or vehicle in Tyrode's solution for a specified time.

  • FM1-43 Loading:

    • Stimulate the neurons with high K+ solution in the presence of FM1-43 to load the dye into recycling synaptic vesicles.

  • Wash:

    • Wash the cells thoroughly with Tyrode's solution to remove excess surface-bound dye.

  • Imaging Baseline:

    • Acquire baseline fluorescence images of individual synaptic boutons.

  • Destaining:

    • Stimulate the neurons again with high K+ solution to induce exocytosis and release of the dye (destaining).

    • Acquire a time-lapse series of images during destaining.

  • Data Analysis:

    • Measure the fluorescence intensity of individual boutons over time.

    • Calculate the rate of destaining as an indicator of the rate of synaptic vesicle exocytosis.

    • Compare the destaining rates between control and this compound treated neurons.

Data Presentation

The following tables provide a template for summarizing quantitative data from the described experiments.

Table 1: Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices

Treatment GroupN (slices)Baseline fEPSP Slope (mV/ms)LTP Magnitude (% of Baseline at 60 min post-induction)
Vehicle Control
This compound (Low Conc.)
This compound (High Conc.)

Table 2: Effect of this compound on Synaptic Vesicle Exocytosis Rate

Treatment GroupN (boutons)Baseline Fluorescence (a.u.)Destaining Rate (τ, seconds)
Vehicle Control
This compound (Low Conc.)
This compound (High Conc.)

Conclusion

This compound presents a promising tool for the investigation of synaptic plasticity. The protocols and guidelines provided in this document offer a starting point for researchers to explore the effects of this compound on synaptic function. By employing these electrophysiological and imaging techniques, scientists can further elucidate the mechanisms by which this compound modulates synaptic strength and its potential therapeutic applications in disorders characterized by synaptic dysfunction.

References

Application Notes and Protocols for Dextromethorphan (DXM) in Primary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dextromethorphan (DXM) is a widely used over-the-counter antitussive agent that has garnered significant interest in neuroscience research due to its complex pharmacology and neuroprotective properties.[1] It is a dextrorotary morphinan that, unlike its levorotatory counterparts, has no significant affinity for opioid receptors.[2] Its primary mechanisms of action relevant to neuronal function include non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, agonism of the sigma-1 receptor, and inhibition of serotonin and norepinephrine reuptake.[3][4] These actions make DXM a valuable tool for studying glutamatergic signaling, neuroinflammation, and excitotoxicity in primary neuron cultures.

These application notes provide a comprehensive overview of the methodological considerations for using DXM in primary neuron experiments, including its mechanism of action, detailed experimental protocols, and expected outcomes.

Mechanism of Action in Primary Neurons

Dextromethorphan's effects on primary neurons are multifaceted, stemming from its interaction with several key cellular targets:

  • NMDA Receptor Antagonism: DXM and its primary metabolite, dextrorphan, act as non-competitive antagonists of the NMDA receptor.[4] By blocking the NMDA receptor channel, DXM inhibits excessive calcium influx into neurons, a key event in glutamate-induced excitotoxicity.[2][3] This mechanism is central to its neuroprotective effects observed in various models of neuronal injury.[1]

  • Sigma-1 Receptor Agonism: DXM is a high-affinity agonist of the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum.[1][5] Activation of the sigma-1 receptor modulates neuronal excitability and has been linked to neuroprotective and anti-inflammatory effects.[4][6]

  • Inhibition of Serotonin and Norepinephrine Reuptake: At higher concentrations, DXM can inhibit the reuptake of serotonin and norepinephrine, although this action is weaker than its effects on NMDA and sigma-1 receptors.[3][4] This can influence neuronal signaling and network activity in culture.

  • Anti-inflammatory Effects: DXM has been shown to suppress microglial activation and the production of pro-inflammatory factors, such as nitric oxide, tumor necrosis factor-alpha, and superoxide.[7][8] This anti-inflammatory action contributes to its neuroprotective effects in co-culture models containing microglia.

Data Presentation: Quantitative Data for DXM in Neuronal Models

The following tables summarize key quantitative data for the use of Dextromethorphan in neuronal studies.

Table 1: Pharmacological Parameters of Dextromethorphan and its Metabolite

ParameterCompoundValueCell Type/ModelReference
IC50 Dextromethorphan4 µMCultured rat hippocampal pyramidal neurons (for reduction of NMDA-evoked Ca2+ rise)[9]
IC50 Dextromethorphan6 µMCultured rat hippocampal pyramidal neurons (for reduction of NMDA channel open probability)[9]
Half-life Dextromethorphan3-6 hoursIn vivo (variable depending on metabolism)[3][4]

Table 2: Effective Concentrations of Dextromethorphan for Neuroprotection

Effective ConcentrationEffectCell Type/ModelReference
1-10 µM Reduced microglia-mediated degeneration of dopaminergic neurons induced by LPS.Rat mesencephalic neuron-glia cultures[7]
Femtomolar concentrations Protected dopaminergic neurons from LPS-induced death.Midbrain neuron-glia cultures[8]
2 and 20 µM Protected oligodendrocytes and their progenitors from glutamate-induced killing.Enriched glial cultures from newborn rat brain[10]

Experimental Protocols

Protocol 1: Preparation of Dextromethorphan Stock Solution
  • Materials:

    • Dextromethorphan hydrobromide powder (Sigma-Aldrich or equivalent)

    • Sterile, deionized water or DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of DXM hydrobromide powder in a sterile environment.

    • To prepare a 10 mM stock solution, dissolve the powder in sterile deionized water or DMSO. Gently vortex to ensure complete dissolution.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term use.

Protocol 2: Treatment of Primary Neurons with Dextromethorphan

This protocol provides a general guideline for treating primary cortical or hippocampal neurons with DXM to assess its neuroprotective effects against an excitotoxic insult.

  • Materials:

    • Primary neuron cultures (e.g., cortical or hippocampal neurons) plated on appropriate culture vessels (e.g., 96-well plates, coverslips).

    • Complete neuron culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX).

    • Dextromethorphan stock solution (10 mM).

    • Excitotoxic agent (e.g., NMDA or glutamate).

    • Phosphate-buffered saline (PBS), sterile.

  • Procedure:

    • Cell Culture: Culture primary neurons to the desired developmental stage (e.g., DIV 7-14 for mature synapses).

    • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the DXM stock solution. Prepare serial dilutions of DXM in complete neuron culture medium to achieve the final desired concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).

    • Pre-treatment with DXM:

      • Carefully remove half of the culture medium from each well.

      • Add an equal volume of the DXM working solution to the corresponding wells. For control wells, add an equal volume of vehicle-containing medium.

      • Incubate the cultures for the desired pre-treatment time (e.g., 30 minutes to 2 hours) at 37°C and 5% CO2.

    • Induction of Excitotoxicity:

      • Following pre-treatment, add the excitotoxic agent (e.g., NMDA to a final concentration of 50-100 µM) to the wells.

      • Incubate for the desired duration of the insult (e.g., 30 minutes to 24 hours).

    • Washout and Recovery:

      • After the excitotoxic insult, gently remove the treatment medium.

      • Wash the cells twice with pre-warmed, sterile PBS.

      • Replace with fresh, pre-warmed complete neuron culture medium.

      • Return the cultures to the incubator for a recovery period (e.g., 24-48 hours).

    • Assessment of Neuronal Viability:

      • Assess neuronal viability using standard assays such as the MTT assay, LDH assay (for cell death), or immunocytochemistry for neuronal markers (e.g., MAP2 or NeuN) and cell death markers (e.g., TUNEL stain).

Visualizations

Signaling Pathways of Dextromethorphan in Neurons

Dextromethorphan_Signaling DXM Dextromethorphan NMDA_R NMDA Receptor DXM->NMDA_R Antagonist Sigma1_R Sigma-1 Receptor DXM->Sigma1_R Agonist SERT_NET SERT / NET DXM->SERT_NET Inhibitor Microglia_Activation Microglial Activation DXM->Microglia_Activation Inhibits Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Neuronal_Survival Neuronal Survival Sigma1_R->Neuronal_Survival Synaptic_Plasticity Synaptic Plasticity Modulation SERT_NET->Synaptic_Plasticity Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Excitotoxicity->Neuronal_Survival Neuroinflammation Neuroinflammation Neuroinflammation->Excitotoxicity Microglia_Activation->Neuroinflammation

Caption: Dextromethorphan's main signaling pathways in neurons.

Experimental Workflow for Assessing Neuroprotection

Experimental_Workflow start Start: Primary Neuron Culture (e.g., DIV 7-14) prepare_dxm Prepare DXM Working Solutions start->prepare_dxm pretreatment Pre-treat with DXM (30 min - 2 hours) prepare_dxm->pretreatment induce_injury Induce Excitotoxic Injury (e.g., NMDA, Glutamate) pretreatment->induce_injury washout Washout and Recovery (24-48 hours) induce_injury->washout assess_viability Assess Neuronal Viability (MTT, LDH, ICC) washout->assess_viability end End: Data Analysis assess_viability->end

Caption: Workflow for a neuroprotection assay using DXM.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting TP-040 (TUB-040) Insolubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the antibody-drug conjugate (ADC) TP-040, also known as TUB-040. While TUB-040 is engineered to be a highly homogeneous and hydrophilic ADC with excellent solubility and low aggregation potential, this guide addresses potential challenges related to its handling, formulation, and storage that may lead to observations of insolubility.[1][2][3][4][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I've observed precipitation in my vial of TUB-040 upon thawing. What could be the cause and how can I resolve it?

A1: Unforeseen precipitation can be alarming. Here are some potential causes and solutions:

  • Cause: The formulation buffer may not be optimal for the storage conditions, or the ADC may have been subjected to multiple freeze-thaw cycles, which can compromise stability.

  • Solution:

    • Visually inspect the vial for the nature of the precipitate (e.g., crystalline, amorphous).

    • Gently swirl the vial to see if the precipitate redissolves. Do not vortex, as this can cause aggregation.

    • If the precipitate persists, it is recommended to centrifuge the sample at a low speed (e.g., 500 x g for 5 minutes) to pellet the precipitate and use the supernatant for your experiment, noting the potential for a decrease in concentration.

    • For future use, aliquot the ADC into single-use volumes to avoid repeated freeze-thaw cycles.

Q2: My TUB-040 solution appears opalescent or cloudy after buffer exchange. Why is this happening?

A2: Cloudiness or opalescence is often an indicator of protein aggregation.

  • Cause: The buffer conditions (e.g., pH, ionic strength) may be suboptimal, leading to the formation of soluble aggregates. This can be influenced by the hydrophobicity of the cytotoxic payload, although TUB-040 is designed to mitigate this.

  • Solution:

    • Measure the turbidity of the solution using a spectrophotometer at 350 nm.

    • Consider filtering the solution through a 0.22 µm PVDF filter if aggregates are suspected.

    • Re-evaluate the buffer composition. A buffer with a different pH or the inclusion of excipients like polysorbates (e.g., Polysorbate 20) may be necessary to improve solubility and stability.

Q3: I am trying to concentrate my TUB-040 sample, but I am experiencing significant sample loss and the formation of a gel-like substance. What should I do?

A3: High-concentration formulations of monoclonal antibodies and ADCs can be challenging.[6]

  • Cause: At high concentrations, protein-protein interactions can become more pronounced, leading to increased viscosity and the potential for gelation or precipitation.

  • Solution:

    • Attempt to concentrate the ADC at a slower rate.

    • Consider using a formulation buffer with excipients known to reduce protein-protein interactions, such as arginine or sodium chloride, at appropriate concentrations.

    • If possible, perform a small-scale pilot study to determine the maximum achievable concentration in your chosen buffer system before committing the entire sample.

Data Presentation: Recommended Screening Buffers

While specific solubility data for TUB-040 in a wide range of solvents is not publicly available, the following table provides a list of commonly used buffers for the formulation development of antibody-drug conjugates. This can serve as a starting point for solubility screening.

Buffer SystempH RangeCommon ExcipientsPurpose
Histidine-HCl5.5 - 6.5Sucrose, Polysorbate 20Often used to minimize chemical degradation and maintain stability.[6]
Citrate5.0 - 6.5Sodium Chloride, ArginineProvides buffering capacity in the acidic to neutral pH range.
Phosphate-Buffered Saline (PBS)7.0 - 7.4-Commonly used for in-vitro cell-based assays, but may not be ideal for long-term storage.
Tris-HCl7.0 - 8.0EDTA, SucroseA common buffer for biochemical applications.

Experimental Protocols

Protocol 1: Visual Inspection for Protein Aggregation and Precipitation

Objective: To qualitatively assess the physical stability of a TUB-040 solution.

Methodology:

  • Hold the vial or tube containing the ADC solution against a dark, well-lit background.

  • Gently swirl the container and observe for any visible particles, cloudiness (turbidity), or opalescence.

  • Record your observations, noting the size, shape, and nature of any particulates.

  • Compare the test sample to a control sample of the formulation buffer without the ADC.

Protocol 2: Basic Solubility Screening of an ADC

Objective: To determine the apparent solubility of TUB-040 in different buffer formulations.

Methodology:

  • Prepare a series of small-volume buffers with varying pH and excipients as outlined in the table above.

  • Add a known amount of lyophilized TUB-040 (if available) or a concentrated stock solution to each buffer to achieve a target concentration.

  • Gently mix by pipetting up and down or by slow end-over-end rotation for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

  • After incubation, centrifuge the samples at high speed (e.g., 14,000 x g) for 30 minutes to pellet any insoluble material.

  • Carefully collect the supernatant and measure the protein concentration using a suitable method (e.g., UV-Vis spectroscopy at 280 nm or a BCA assay).

  • The measured concentration of the supernatant represents the apparent solubility in that specific buffer.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

TUB_040_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell TUB-040 TUB-040 ADC NaPi2b NaPi2b Receptor TUB-040->NaPi2b Binding Internalization Receptor-Mediated Endocytosis NaPi2b->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Exatecan Exatecan (Payload) Lysosome->Exatecan Linker Cleavage & Payload Release Topoisomerase_I Topoisomerase I Exatecan->Topoisomerase_I Inhibition DNA_Damage DNA Strand Breaks Topoisomerase_I->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Troubleshooting_Workflow start Start: Insolubility Observed visual_inspection Visual Inspection (Precipitate, Cloudiness) start->visual_inspection is_precipitate_present Precipitate Present? visual_inspection->is_precipitate_present is_cloudy Cloudy or Opalescent? is_precipitate_present->is_cloudy No gentle_agitation Gentle Agitation (Swirl, Do Not Vortex) is_precipitate_present->gentle_agitation Yes proceed_with_caution Proceed with Caution (Note Potential Concentration Change) is_cloudy->proceed_with_caution No measure_turbidity Measure Turbidity (OD at 350 nm) is_cloudy->measure_turbidity Yes re_dissolves Re-dissolves? gentle_agitation->re_dissolves re_dissolves->proceed_with_caution Yes review_handling Review Handling Procedures (e.g., Freeze-Thaw Cycles) re_dissolves->review_handling No end_soluble Issue Resolved proceed_with_caution->end_soluble aliquot Aliquot for Future Use review_handling->aliquot end_insoluble Consult Manufacturer's Technical Support aliquot->end_insoluble buffer_exchange Consider Buffer Exchange or Formulation Optimization measure_turbidity->buffer_exchange solubility_screen Perform Solubility Screen (See Protocol 2) buffer_exchange->solubility_screen solubility_screen->end_soluble

References

Technical Support Center: Optimizing TP-040 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the experimental concentration of TP-040, a potent and selective MEK1/2 kinase inhibitor. Following these guidelines will help ensure reproducible and reliable results in your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective, ATP-competitive small molecule inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, this compound blocks the phosphorylation and activation of ERK1/2, a key downstream component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancer types, and its inhibition can lead to reduced cell proliferation and survival.

Q2: What is the recommended starting concentration range for this compound in a new cell line?

A2: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint.[1] If no prior data is available for your cell line, a broad dose-response experiment is recommended.[1][2][3] A typical starting range for a potent kinase inhibitor like this compound would be from 1 nM to 10 µM, using logarithmic or half-log dilutions.[2][4]

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity dimethyl sulfoxide (DMSO).[1][5] This stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][6] When preparing working solutions, dilute the stock in your cell culture medium immediately before use.

Q4: What is the maximum concentration of DMSO my cells can tolerate?

A4: Most cell lines can tolerate DMSO concentrations up to 0.5%, but the ideal final concentration should be kept at or below 0.1% to minimize solvent-induced toxicity or off-target effects.[1][5][7] It is critical to include a vehicle control (medium with the same final DMSO concentration as your highest this compound dose) in all experiments to account for any effects of the solvent.[5][6]

Q5: How long should I incubate my cells with this compound?

A5: Incubation time depends on the biological question. For signaling pathway studies (e.g., checking for p-ERK inhibition), a short incubation of 1-4 hours may be sufficient. For cell viability or proliferation assays, longer incubation times (e.g., 24, 48, or 72 hours) are typically required to observe an effect.[1][8] Time-course experiments are recommended to determine the optimal endpoint.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No inhibitory effect observed at any concentration. 1. Compound Inactivity: this compound may have degraded due to improper storage or multiple freeze-thaw cycles.[6]1. Prepare Fresh Stock: Make a fresh stock solution of this compound from powder. Test its activity in a cell-free biochemical assay if possible.[6]
2. Cell Line Insensitivity: The cell line may not depend on the MEK/ERK pathway for survival, or it may have resistance mechanisms.2. Use a Positive Control Cell Line: Test this compound on a cell line known to be sensitive to MEK inhibitors (e.g., A375, HT-29).
3. Insufficient Incubation Time: The treatment duration may be too short to produce a measurable phenotype.3. Increase Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
High cell death observed even at the lowest concentrations. 1. Solvent Toxicity: The final DMSO concentration may be too high for your specific cell line.[7]1. Check Vehicle Control: Ensure your vehicle control (DMSO alone) shows no toxicity. If it does, lower the final DMSO concentration across all treatments to <0.1%.[5][6]
2. High Compound Potency: Your cell line is extremely sensitive to MEK inhibition.2. Lower Concentration Range: Shift your dose-response curve to a lower range (e.g., picomolar to nanomolar).
High variability between replicate wells. 1. Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells.[8]1. Improve Seeding Technique: Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting steps. Avoid seeding the outer "edge" wells of the plate, which are prone to evaporation.[8]
2. Pipetting Errors: Inaccurate pipetting of compound dilutions.[8]2. Calibrate Pipettes: Use calibrated pipettes and practice consistent technique. Change tips for each concentration.
Biochemical IC50 is much lower than the cellular EC50. 1. Poor Cell Permeability: The compound may not efficiently cross the cell membrane.[1][4]1. Increase Incubation Time: Allow more time for the compound to accumulate in the cells.
2. High Intracellular ATP: High levels of ATP inside the cell can outcompete this compound for binding to MEK.[1]2. Accept Discrepancy: This is a common phenomenon. The cellular EC50 is the more physiologically relevant value for cell-based experiments. Rely on target engagement assays (e.g., p-ERK levels) to confirm activity in cells.

Experimental Protocols & Data

Protocol 1: Determining this compound EC50 using an MTT Assay

The MTT assay measures cell metabolic activity, which is an indicator of cell viability.[9][10] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9][11]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A common range is 10 µM down to 1 nM, plus a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium and add 100 µL of the this compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[1]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[9][12]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9] Allow the plate to stand overnight in the incubator.[9]

  • Readout: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the percent viability against the log of this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the EC50 value.[13]

Protocol 2: Verifying Target Engagement via Western Blot

This protocol confirms that this compound is inhibiting its intended target, MEK, by measuring the phosphorylation status of its downstream substrate, ERK.

Methodology:

  • Cell Seeding & Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for a short duration (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK). The t-ERK serves as a loading control.

  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate. The signal for p-ERK should decrease with increasing this compound concentration, while t-ERK should remain constant.

Hypothetical Data Summary

The following table summarizes hypothetical EC50 values for this compound in different cancer cell lines after a 72-hour incubation.

Cell LineCancer TypeBaseline Pathway StatusThis compound EC50 (nM)
A375MelanomaBRAF V600E Mutant8
HT-29ColorectalBRAF V600E Mutant15
HCT116ColorectalKRAS G13D Mutant25
MCF7BreastPIK3CA Mutant, RAS/RAF WT>10,000

Visualizations

Signaling Pathway

MEK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation TP040 This compound TP040->MEK

Caption: The RAS/RAF/MEK/ERK signaling cascade. This compound specifically inhibits MEK1/2.

Experimental Workflow

Optimization_Workflow start Start: New Cell Line range_finding 1. Broad Range-Finding Assay (1 nM to 10 µM) start->range_finding cytotoxicity 2. Assess Cytotoxicity (MTT) Determine preliminary EC50 range_finding->cytotoxicity target 3. Confirm Target Engagement (Western Blot for p-ERK) cytotoxicity->target decision Optimal Concentration Window Identified? target->decision refine 4a. Refine Concentration Range (Narrower dose-response) decision->refine No troubleshoot 4b. Troubleshoot (See Guide) decision->troubleshoot finish End: Use Optimal Concentration for Functional Assays decision->finish Yes refine->cytotoxicity

Caption: Workflow for determining the optimal concentration of this compound.

Troubleshooting Logic

Troubleshooting_Tree problem Problem Observed no_effect No Effect / High EC50 problem->no_effect high_tox High Toxicity / Low EC50 problem->high_tox sol_A1 Check Compound Stability (Prepare fresh stock) no_effect->sol_A1 Is compound active? sol_A2 Confirm Pathway Activation (Check baseline p-ERK) no_effect->sol_A2 Is pathway relevant? sol_A3 Increase Incubation Time (e.g., 48h -> 72h) no_effect->sol_A3 Is duration sufficient? sol_B1 Check Vehicle Control (Is DMSO toxic?) high_tox->sol_B1 Is solvent the cause? sol_B2 Decrease Incubation Time (e.g., 48h -> 24h) high_tox->sol_B2 Is it time-dependent? sol_B3 Lower Concentration Range (Test pM to nM range) high_tox->sol_B3 Is cell line hypersensitive?

Caption: Decision tree for troubleshooting common this compound optimization issues.

References

Technical Support Center: Minimizing Off-Target Effects of TP-040

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and minimizing the off-target effects of the hypothetical small molecule inhibitor, TP-040. The principles and protocols outlined here are broadly applicable to other small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

A1: Off-target effects occur when a small molecule inhibitor like this compound binds to and alters the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to several experimental complications, including:

  • Cellular Toxicity: Binding to unintended proteins can disrupt essential cellular pathways, causing cell death or other toxic effects unrelated to the inhibition of the primary target.[1]

  • Lack of Translational Success: Promising preclinical results may not be reproducible in clinical settings if the observed efficacy is due to off-target effects that have different consequences in a whole organism or are associated with unacceptable toxicity.[1]

Q2: What are the initial signs that this compound might be causing off-target effects in my experiment?

A2: Several indicators may suggest that the observed effects are not solely due to the on-target activity of this compound:

  • Inconsistent results with other inhibitors: Using a structurally different inhibitor for the same target produces a different or no phenotype.[2]

  • Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when the target protein is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[1][2]

  • High levels of cytotoxicity at effective concentrations: Significant cell death is observed at concentrations required to achieve the desired on-target effect.[3]

  • Unexplained phenotypic changes: The observed cellular phenotype does not align with the known biological functions of the intended target.[3]

Q3: What general strategies can I employ to minimize the off-target effects of this compound?

A3: A multi-faceted approach is recommended to mitigate off-target effects:

  • Dose-Response Experiments: Use the lowest effective concentration of this compound that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.[1]

  • Use of Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]

  • Orthogonal Validation: Confirm the experimental findings using alternative methods, such as employing a different inhibitor with a distinct chemical structure or using genetic approaches to validate the target.[2]

  • Target Engagement Assays: Directly measure the binding of this compound to its intended target within the cellular context to confirm engagement at the concentrations used in your assays.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Action Expected Outcome
High cytotoxicity observed at effective concentrations. Off-target kinase inhibition or compound solubility issues.1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[3] 2. Test inhibitors with different chemical scaffolds that target the same protein.[3] 3. Check the solubility of this compound in your cell culture media.1. Identification of unintended kinase targets that may be responsible for toxicity. 2. If cytotoxicity persists with different scaffolds, it may be an on-target effect.
Inconsistent results between different cell lines. Variation in the expression levels of the on-target or off-target proteins.1. Quantify the expression levels of the target protein in each cell line using Western blotting or qPCR. 2. Perform a proteome-wide analysis to identify potential off-targets that are differentially expressed.Understanding whether the variability is due to on-target abundance or differing off-target landscapes.
Observed phenotype does not match the known function of the target. The phenotype is likely due to an off-target effect.1. Conduct a rescue experiment by transfecting cells with a drug-resistant mutant of the target kinase.[3] 2. Use CRISPR-Cas9 or siRNA to knock down the intended target and see if the phenotype is replicated.[1]1. If the phenotype is rescued, it is an on-target effect. If not, it is an off-target effect. 2. If the genetic knockdown recapitulates the inhibitor's effect, it confirms the on-target mechanism.

Experimental Protocols

Kinome-Wide Selectivity Profiling

Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.[3]

Methodology:

  • Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[3]

  • Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of human kinases.

  • Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.[3]

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase at the tested concentration. Calculate the IC50 value for any significant off-target kinases.

Sample Kinase Selectivity Data for this compound (Hypothetical)

KinasePercent Inhibition @ 1 µMIC50 (nM)Notes
Target Kinase X 98%10On-Target
Off-Target Kinase A85%150Potential off-target
Off-Target Kinase B60%800Moderate off-target
Off-Target Kinase C15%>10,000Negligible interaction
Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound in a cellular environment by measuring the change in thermal stability of the target protein upon ligand binding.[1][2]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.[2]

  • Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C).[2]

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[2]

  • Protein Analysis: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein quantification methods.

  • Data Analysis: The binding of this compound is expected to stabilize the target protein, resulting in a higher melting temperature compared to the vehicle control.

Genetic Validation using CRISPR-Cas9 Knockout

Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with this compound.[2]

Methodology:

  • gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.[2]

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.[2]

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.[2]

  • Validation of Knockout: Confirm the knockout of the target protein in the isolated clones by Western blotting and DNA sequencing.

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with this compound.[2]

Visualizations

Troubleshooting_Workflow cluster_observe Observation cluster_investigate Investigation cluster_analyze Analysis observe Inconsistent Results or High Cytotoxicity with this compound dose_response Perform Dose-Response Curve observe->dose_response Lowest effective dose? selectivity Kinome Selectivity Profiling dose_response->selectivity Still ambiguous genetic Genetic Validation (CRISPR/siRNA) selectivity->genetic Off-targets identified off_target Phenotype is Off-Target selectivity->off_target Potent off-targets correlate with phenotype on_target Phenotype is On-Target genetic->on_target Phenotype matches knockout/knockdown genetic->off_target Phenotype differs from knockout/knockdown Signaling_Pathway cluster_pathway Hypothetical Signaling Cascade TP040 This compound Target Target Kinase X TP040->Target Inhibits (On-Target) OffTarget Off-Target Kinase A TP040->OffTarget Inhibits (Off-Target) Downstream1 Downstream Effector 1 Target->Downstream1 Regulates Downstream2 Downstream Effector 2 OffTarget->Downstream2 Regulates Phenotype1 Observed Phenotype A Downstream1->Phenotype1 Phenotype2 Observed Phenotype B (Unintended) Downstream2->Phenotype2 CETSA_Workflow cluster_cetsa Cellular Thermal Shift Assay (CETSA) Workflow start Treat cells with This compound or Vehicle heat Heat cell lysates to various temperatures start->heat centrifuge Centrifuge to pellet aggregated proteins heat->centrifuge analyze Analyze soluble fraction by Western Blot centrifuge->analyze end Determine melting curve and thermal shift analyze->end

References

Technical Support Center: Enhancing the In Vivo Efficacy of TP-040 (TUB-040)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TP-040, a next-generation NaPi2b-targeting antibody-drug conjugate (ADC) with an exatecan payload. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in in vivo experiments and to offer solutions for challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as TUB-040, is an antibody-drug conjugate. It is composed of a humanized monoclonal antibody that specifically targets the sodium-dependent phosphate transport protein 2b (NaPi2b), a protein overexpressed on the surface of certain cancer cells, particularly in ovarian and non-small cell lung cancer. This antibody is linked to a potent topoisomerase I inhibitor, exatecan. The antibody component of this compound binds to NaPi2b on tumor cells, leading to the internalization of the ADC. Once inside the cell, the linker is cleaved, releasing exatecan. Exatecan then inhibits topoisomerase I, an enzyme crucial for DNA replication and repair, leading to DNA damage and ultimately, apoptotic cell death.

Q2: In which tumor models is this compound expected to be effective?

A2: this compound has demonstrated significant anti-tumor activity in preclinical xenograft models of ovarian and non-small cell lung cancer that express NaPi2b. Its efficacy has been observed even in models with low NaPi2b expression levels.

Q3: What is the typical safety profile of this compound in preclinical models?

A3: Preclinical studies have shown that this compound is generally well-tolerated. Notably, it has not been associated with the lung toxicity or thrombocytopenia that has been observed with some other ADCs. However, as with any cytotoxic agent, monitoring for signs of toxicity is crucial in any in vivo experiment.

Troubleshooting Guides

Issue 1: Lower than Expected Anti-Tumor Efficacy

If you are observing suboptimal tumor growth inhibition in your in vivo experiments with this compound, consider the following troubleshooting steps:

Possible Cause Troubleshooting Steps
Low or Heterogeneous NaPi2b Expression in the Tumor Model - Verify NaPi2b Expression: Confirm the NaPi2b expression level in your cell line or patient-derived xenograft (PDX) model using immunohistochemistry (IHC) or flow cytometry. - Select Appropriate Model: If expression is very low or absent, consider using a different model with confirmed NaPi2b expression. OVCAR-3 is a commonly used cell line with high NaPi2b expression.
Suboptimal Dosing or Dosing Schedule - Dose Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose in your specific model. - Adjust Dosing Frequency: If a single dose is not providing sustained tumor control, consider a fractionated dosing schedule (e.g., once weekly for several weeks).
Issues with ADC Formulation or Administration - Fresh Formulation: Prepare fresh formulations of this compound for each experiment. - Proper Vehicle: Ensure the vehicle used for dilution is appropriate and does not cause precipitation of the ADC. A common vehicle for ADCs is sterile phosphate-buffered saline (PBS). - Administration Route: Intravenous (IV) administration is the standard route for ADCs to ensure systemic delivery. Confirm proper IV injection technique.
Development of Resistance to Exatecan - Investigate Resistance Mechanisms: Analyze tumor samples from non-responding animals for potential resistance mechanisms, such as upregulation of drug efflux pumps (e.g., ABCG2) or alterations in topoisomerase I. - Combination Therapy: Consider combination therapies. For instance, inhibitors of DNA damage response pathways (e.g., PARP or ATR inhibitors) may synergize with topoisomerase I inhibitors.
Issue 2: Observed Toxicity or Adverse Effects

While this compound has a favorable preclinical safety profile, it is essential to monitor for any signs of toxicity.

Observed Issue Possible Cause Troubleshooting and Mitigation
Weight Loss, Lethargy, or other signs of Poor Health - Dose is too high: The administered dose may be above the MTD for the specific animal strain or model. - Off-target toxicity: Although designed to be tumor-specific, some off-target effects can occur.- Reduce the Dose: Lower the dose in subsequent cohorts. - Monitor Hematological Parameters: Conduct complete blood counts (CBCs) to check for signs of myelosuppression (e.g., neutropenia, thrombocytopenia), which are known class effects of topoisomerase I inhibitors. - Histopathological Analysis: At the end of the study, perform histopathological analysis of major organs to identify any potential off-target toxicities.
Injection Site Reactions (for non-IV routes) - Irritation from the formulation: The vehicle or the ADC itself may cause local irritation.- Dilute the ADC: Administer a larger volume of a more dilute solution. - Rotate Injection Sites: If using subcutaneous or intraperitoneal routes, rotate the injection site.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a NaPi2b-Positive Ovarian Cancer Xenograft Model
  • Animal Model: Use female immunodeficient mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old.

  • Cell Line: Utilize a human ovarian cancer cell line with confirmed NaPi2b expression (e.g., OVCAR-3).

  • Tumor Implantation:

    • Subcutaneously inject 5-10 x 10^6 OVCAR-3 cells in a 1:1 mixture of serum-free media and Matrigel into the flank of each mouse.

    • Alternatively, for a more clinically relevant model, intraperitoneally inject the cells to establish a disseminated disease model.

  • Tumor Growth Monitoring:

    • For subcutaneous models, measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • For intraperitoneal models, monitor for signs of ascites formation and use bioluminescence imaging if the cells are luciferase-tagged.

  • Randomization and Treatment:

    • When tumors reach a predetermined size (e.g., 100-150 mm³ for subcutaneous models), randomize the animals into treatment and control groups.

    • Prepare a fresh solution of this compound in sterile PBS.

    • Administer this compound via intravenous injection at the desired dose level(s). The control group should receive the vehicle (PBS).

  • Efficacy and Toxicity Monitoring:

    • Continue to monitor tumor growth and animal health (body weight, clinical signs) throughout the study.

    • The primary efficacy endpoint is typically tumor growth inhibition (TGI).

  • Endpoint and Analysis:

    • At the end of the study, euthanize the animals and collect tumors and major organs for further analysis (e.g., IHC for target engagement, histopathology for toxicity).

Protocol 2: Pharmacokinetic (PK) Study of this compound in Mice
  • Animal Model: Use healthy mice of the same strain as in the efficacy studies.

  • Administration: Administer a single intravenous dose of this compound.

  • Blood Sampling:

    • Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks).

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of total antibody, conjugated ADC, and free exatecan in the plasma samples using validated analytical methods such as ELISA or LC-MS/MS.

  • Data Analysis:

    • Use the concentration-time data to calculate key PK parameters, including clearance, volume of distribution, and half-life.

Visualizations

TP040_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Tumor Cell Membrane cluster_intracellular Intracellular Space TP-040_ADC This compound (ADC) NaPi2b NaPi2b Receptor TP-040_ADC->NaPi2b Binding Endosome Endosome NaPi2b->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Exatecan Released Exatecan Lysosome->Exatecan Linker Cleavage Topoisomerase_I Topoisomerase I Exatecan->Topoisomerase_I Inhibition DNA_Damage DNA Damage & Apoptosis Topoisomerase_I->DNA_Damage Leads to

Caption: Mechanism of action of this compound.

In_Vivo_Efficacy_Workflow Start Start: NaPi2b+ Tumor Model Tumor_Implantation Tumor Implantation (Subcutaneous or Intraperitoneal) Start->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize into Groups (Treatment vs. Control) Tumor_Growth->Randomization Treatment Administer this compound (IV) Randomization->Treatment Monitoring Monitor Efficacy (Tumor Volume) & Toxicity (Body Weight) Treatment->Monitoring Endpoint Endpoint: Analyze Tumor Growth Inhibition & Assess Toxicity Monitoring->Endpoint Analysis Further Analysis (IHC, Histopathology) Endpoint->Analysis Troubleshooting_Low_Efficacy Low_Efficacy Observed: Low Efficacy Check_Target 1. Verify NaPi2b Expression Low_Efficacy->Check_Target Check_Dose 2. Optimize Dose & Schedule Check_Target->Check_Dose If expression is adequate Check_Formulation 3. Review Formulation & Administration Check_Dose->Check_Formulation If dose is optimized Check_Resistance 4. Investigate Resistance Check_Formulation->Check_Resistance If formulation is correct

addressing TP-040 instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TP-040. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges with this compound, particularly concerning its stability in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For initial stock solutions, we recommend using anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. For aqueous working solutions, further dilution in your experimental buffer is advised. Please note that the final DMSO concentration in your assay should be kept low (typically <0.1%) to avoid solvent effects.

Q2: How should I store this compound solutions?

This compound powder is stable at -20°C for up to one year. We recommend preparing fresh working solutions daily from a DMSO stock. Aliquoted DMSO stock solutions can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles to minimize degradation.

Q3: I am observing precipitation of this compound in my aqueous buffer. What could be the cause?

Precipitation in aqueous solutions is a common issue and can be attributed to several factors, including:

  • Low Solubility: The aqueous solubility of this compound is limited. Exceeding the solubility limit in your final working solution will lead to precipitation.

  • pH Effects: The solubility of this compound can be pH-dependent. Ensure the pH of your buffer is within the recommended range of 6.5-7.5.

  • Buffer Components: Certain buffer components, such as high concentrations of phosphate, may reduce the solubility of this compound.

  • Improper Dissolution: Incomplete initial dissolution in DMSO can lead to carry-over of particulate matter, which can seed precipitation in aqueous solutions.

Q4: Does this compound interact with common laboratory plastics?

We advise using low-adhesion polypropylene tubes for the preparation and storage of this compound solutions to minimize adsorption to plastic surfaces, which can lead to a decrease in the effective concentration.

Troubleshooting Guide: Addressing this compound Instability

This guide provides a structured approach to troubleshooting common instability issues encountered with this compound in solution.

Issue 1: Variability in Experimental Results

Inconsistent results can often be traced back to the instability of the compound in solution.

Potential Cause & Solution

Potential CauseRecommended Action
Degradation of stock solution Prepare fresh DMSO stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles.
Instability in aqueous buffer Prepare working solutions immediately before use. Perform a time-course experiment to assess the stability of this compound in your specific assay buffer.
Adsorption to labware Use low-adhesion polypropylene tubes and pipette tips. Pre-rinsing pipette tips with the solution can also help.
Inaccurate pipetting of viscous DMSO stock Ensure the DMSO stock is completely thawed and vortexed gently before use. Use positive displacement pipettes for highly accurate dispensing of small volumes of viscous solutions.
Issue 2: Visible Particulates or Cloudiness in Solution

The appearance of particulates or cloudiness is a clear indicator of precipitation.

Potential Cause & Solution

Potential CauseRecommended Action
Exceeded aqueous solubility Decrease the final concentration of this compound in the working solution. Determine the solubility limit in your specific buffer system.
"Salting out" effect Reduce the salt concentration of your buffer if possible, or screen alternative buffer systems.
pH-dependent precipitation Measure the pH of your final solution. Adjust the buffer pH to be within the optimal range of 6.5-7.5.
Shock precipitation upon dilution When preparing aqueous solutions from a DMSO stock, add the DMSO stock to the aqueous buffer dropwise while vortexing gently to ensure rapid mixing and prevent localized high concentrations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Weigh out the required amount of this compound in a sterile, low-adhesion polypropylene microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use, low-adhesion polypropylene tubes.

  • Store the aliquots at -80°C.

Protocol 2: Assessment of this compound Stability in Aqueous Buffer by HPLC
  • Prepare a fresh 10 mM stock solution of this compound in DMSO.

  • Dilute the stock solution to a final concentration of 100 µM in your experimental buffer.

  • Immediately inject a sample (t=0) onto a C18 reverse-phase HPLC column.

  • Incubate the remaining solution at the experimental temperature (e.g., 37°C).

  • Inject samples at various time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Monitor the peak area of this compound at each time point. A decrease in peak area indicates degradation or precipitation.

HPLC Conditions (Example)

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL

Visualizations

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a hypothetical signaling cascade that could be inhibited by this compound, targeting the fictitious "Kinase X" which is part of the "Growth Factor Receptor (GFR)" pathway.

GFR_Signaling Growth Factor Growth Factor GFR GFR Growth Factor->GFR Kinase X Kinase X GFR->Kinase X Downstream Effector Downstream Effector Kinase X->Downstream Effector Cellular Response Cellular Response Downstream Effector->Cellular Response This compound This compound This compound->Kinase X

Hypothetical signaling pathway inhibited by this compound.
Troubleshooting Workflow for this compound Instability

This diagram outlines a logical workflow for diagnosing and resolving instability issues with this compound.

Troubleshooting_Workflow start Inconsistent Results or Precipitation Observed check_stock Check Stock Solution: - Age? - Storage? - Freeze-thaw cycles? start->check_stock prep_fresh_stock Prepare Fresh Stock Solution in DMSO check_stock->prep_fresh_stock Issues Found check_aqueous Assess Aqueous Solution: - Concentration? - Buffer pH? - Buffer components? check_stock->check_aqueous No Issues prep_fresh_stock->check_aqueous optimize_aqueous Optimize Aqueous Conditions: - Lower concentration - Adjust pH - Change buffer check_aqueous->optimize_aqueous Issues Found check_handling Review Handling Procedures: - Low-adhesion plastics? - Dilution method? check_aqueous->check_handling No Issues optimize_aqueous->check_handling improve_handling Implement Best Practices: - Use low-adhesion labware - Add stock to buffer with mixing check_handling->improve_handling Issues Found end Problem Resolved check_handling->end No Issues improve_handling->end

A logical workflow for troubleshooting this compound instability.

common pitfalls in experiments with TP-040

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following content is based on a hypothetical research biologic, "TP-040," inspired by the Treponema pallidum protein Tp40, due to the ambiguity of the initial query. The experimental protocols, pitfalls, and pathways described are illustrative and based on common laboratory practices with protein reagents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a recombinant protein intended for research use only. It is primarily used as an antigen in immunoassays, such as ELISA, to detect the presence of specific antibodies in serum or other biological samples. It can also be used in studies investigating host-pathogen interactions and as a positive control in Western blot experiments.

Q2: How should I properly store and handle this compound upon receipt?

A2: Upon receipt, this compound should be stored at -20°C or below in a non-frost-free freezer. For short-term storage (up to one week), it can be kept at 4°C. Avoid repeated freeze-thaw cycles, which can degrade the protein. We recommend aliquoting the protein into smaller, single-use volumes upon first use to minimize freeze-thawing.

Q3: What is the recommended buffer for diluting this compound?

A3: The recommended dilution buffer for this compound is a phosphate-buffered saline (PBS) solution at pH 7.4. For specific applications, such as coating ELISA plates, a carbonate-bicarbonate buffer may be more suitable. Always refer to the specific experimental protocol for the appropriate buffer.

Q4: Is this compound suitable for use in cell-based assays?

A4: The suitability of this compound for cell-based assays has not been extensively validated. If you intend to use it in such applications, we recommend performing a dose-response experiment to determine the optimal concentration and to assess any potential cytotoxic effects.

Troubleshooting Guides

This section addresses common issues that may arise during experiments using this compound.

High Background in ELISA

Q: I am observing high background noise in my ELISA experiment. What are the potential causes and how can I resolve this?

A: High background in an ELISA can be caused by several factors. The table below summarizes the most common causes and their corresponding solutions.

Potential CauseRecommended Solution
Insufficient blockingIncrease the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk in PBS-T).
Inadequate washingIncrease the number of wash steps or the volume of wash buffer. Ensure vigorous washing.
High concentration of primary or secondary antibodyTitrate the antibodies to determine the optimal concentration.
Non-specific binding of the antibodyInclude a detergent like Tween-20 in your wash and antibody dilution buffers.
Cross-reactivity of the secondary antibodyRun a control with only the secondary antibody to check for non-specific binding.
Weak or No Signal in Western Blot

Q: I am not detecting a band for this compound in my Western blot. What could be the issue?

A: A weak or absent signal in a Western blot can be frustrating. Here are some common causes and troubleshooting steps:

  • Inefficient Protein Transfer: Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. If the transfer is poor, optimize the transfer time and voltage.

  • Incorrect Antibody Concentration: The primary or secondary antibody concentration may be too low. Try increasing the concentration or incubating for a longer period.

  • Inactive Enzyme Conjugate: The enzyme conjugate on your secondary antibody may have lost activity. Test the conjugate with a known positive control.

  • Presence of Inhibitors: Ensure that your buffers do not contain inhibitors of the detection enzyme (e.g., sodium azide for HRP).

Experimental Protocols

Indirect ELISA for Antibody Detection

This protocol describes a method for detecting antibodies specific to this compound in serum samples.

  • Coating: Dilute this compound to a final concentration of 1-10 µg/mL in a carbonate-bicarbonate buffer (pH 9.6). Add 100 µL of the diluted protein to each well of a 96-well microplate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of PBS containing 0.05% Tween-20 (PBS-T).

  • Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS-T) to each well and incubate for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate as described in step 2. Add 100 µL of diluted serum samples to the appropriate wells and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate as described in step 2. Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP) to each well and incubate for 1 hour at room temperature.

  • Detection: Wash the plate as described in step 2. Add 100 µL of the appropriate substrate (e.g., TMB for HRP) to each well and incubate in the dark until a color develops.

  • Read Plate: Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H2SO4) and read the absorbance at the appropriate wavelength using a microplate reader.

Visualizations

Hypothetical Signaling Pathway

G This compound This compound Receptor_X Receptor_X This compound->Receptor_X Binds to Kinase_A Kinase_A Receptor_X->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor_Y Transcription_Factor_Y Kinase_B->Transcription_Factor_Y Activates Gene_Expression Gene_Expression Transcription_Factor_Y->Gene_Expression Induces

Caption: Hypothetical signaling cascade initiated by this compound binding.

Troubleshooting Workflow for ELISA

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Steps cluster_3 Resolution Start Unexpected ELISA Result Check_Reagents Check Reagent Expiry and Storage Start->Check_Reagents Check_Protocol Review Protocol Steps Start->Check_Protocol Titrate_Antibodies Titrate Antibodies Check_Reagents->Titrate_Antibodies Optimize_Blocking Optimize Blocking Step Check_Protocol->Optimize_Blocking Optimize_Washing Optimize Wash Steps Check_Protocol->Optimize_Washing Rerun_Assay Rerun Assay Titrate_Antibodies->Rerun_Assay Optimize_Blocking->Rerun_Assay Optimize_Washing->Rerun_Assay

Caption: Logical workflow for troubleshooting common ELISA issues.

refining TP-040 treatment protocols for long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with TP-040, a novel kinase inhibitor under investigation for long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of the novel tyrosine kinase, TK-1. By binding to the ATP-binding pocket of TK-1, this compound blocks its downstream signaling cascade, which is implicated in cell proliferation and survival in specific cancer subtypes.

Q2: What is the recommended solvent and storage condition for this compound?

A2: For in vitro studies, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM. This stock solution should be stored at -20°C and is stable for up to six months. For in vivo studies, the DMSO stock can be further diluted in a vehicle such as a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. Prepared formulations for injection should be used immediately and not stored.

Q3: Can this compound be used in combination with other therapies?

A3: Preclinical data suggests potential synergistic effects when this compound is combined with certain cytotoxic agents and other targeted therapies. However, combination protocols should be carefully designed, and appropriate dose-finding studies are recommended to avoid overlapping toxicities.

Troubleshooting Guides

In Vitro Assay Troubleshooting
Issue Potential Cause Recommended Solution
Inconsistent IC50 values in cell viability assays 1. Cell passage number too high, leading to altered sensitivity. 2. Inconsistent cell seeding density. 3. Degradation of this compound stock solution.1. Use cells within a consistent and low passage number range. 2. Ensure accurate and uniform cell counting and seeding. 3. Prepare fresh dilutions from a new stock solution of this compound.
High background signal in Western blot for p-TK-1 1. Suboptimal antibody concentration. 2. Insufficient washing steps. 3. High concentration of serum in cell culture media leading to basal activation.1. Titrate the primary antibody to determine the optimal concentration. 2. Increase the number and duration of wash steps. 3. Serum-starve cells for 12-24 hours before this compound treatment.
Off-target effects observed at higher concentrations This compound may inhibit other kinases at concentrations significantly above the IC50 for TK-1.Perform a kinome profiling assay to identify potential off-target kinases. If off-target effects are a concern, use this compound at the lowest effective concentration.
In Vivo Study Troubleshooting
Issue Potential Cause Recommended Solution
Poor tumor growth inhibition in xenograft models 1. Insufficient drug exposure at the tumor site. 2. Development of acquired resistance. 3. Incorrect dosing or administration schedule.1. Perform pharmacokinetic (PK) and pharmacodynamic (PD) studies to assess drug levels in plasma and tumor tissue. 2. Analyze tumor samples for mutations in the TK-1 gene or upregulation of bypass signaling pathways. 3. Re-evaluate the dosing regimen based on PK/PD data.
Significant weight loss or signs of toxicity in animals 1. The dose is too high for the chosen animal strain. 2. The formulation vehicle is causing adverse effects.1. Conduct a dose-range-finding study to determine the maximum tolerated dose (MTD). 2. Include a vehicle-only control group to assess vehicle-related toxicity.
Variability in tumor volume measurements Inconsistent caliper measurement technique.Have a single, trained individual perform all tumor measurements. For more accurate and consistent data, consider using an imaging modality like ultrasound or bioluminescence imaging if the tumor model allows.

Experimental Protocols

Cell Viability Assay (MTT)
  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability versus the log concentration of this compound.

Western Blot for TK-1 Phosphorylation
  • Plate cells and allow them to reach 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Treat the cells with the desired concentrations of this compound for 2 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against p-TK-1 and total TK-1 overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

TP_040_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor GF_Receptor Growth Factor Receptor Growth_Factor->GF_Receptor Binds TK-1 TK-1 GF_Receptor->TK-1 Activates p-TK-1 p-TK-1 (Active) TK-1->p-TK-1 Phosphorylation Downstream_Kinase Downstream Kinase p-TK-1->Downstream_Kinase Activates p-Downstream_Kinase p-Downstream Kinase (Active) Downstream_Kinase->p-Downstream_Kinase Phosphorylation Transcription_Factor Transcription Factor p-Downstream_Kinase->Transcription_Factor Activates TP_040 This compound TP_040->TK-1 Inhibits Phosphorylation p-Transcription_Factor p-Transcription Factor (Active) Transcription_Factor->p-Transcription_Factor Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) p-Transcription_Factor->Gene_Expression

Caption: this compound inhibits the TK-1 signaling pathway.

Experimental_Workflow_In_Vivo cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Implant_Tumor Implant Tumor Cells into Mice Tumor_Growth Allow Tumors to Reach Palpable Size Implant_Tumor->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Dosing Administer this compound or Vehicle Daily Randomize->Dosing Monitor_Weight Monitor Body Weight and Animal Health Dosing->Monitor_Weight Measure_Tumors Measure Tumor Volume Twice Weekly Dosing->Measure_Tumors Endpoint Euthanize Mice at Predefined Endpoint Measure_Tumors->Endpoint Collect_Tissues Collect Tumors and Tissues Endpoint->Collect_Tissues PK_PD_Analysis PK/PD and Histology Analysis Collect_Tissues->PK_PD_Analysis

Caption: Workflow for a typical in vivo efficacy study with this compound.

Technical Support Center: Assessing TP-040 Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the in vitro toxicity of the chimeric protein TP-040 (TGF-alpha-PE40).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a chimeric protein constructed from Transforming Growth Factor-alpha (TGF-α) and a modified form of Pseudomonas exotoxin A (PE40).[1] Its mechanism of action is based on the TGF-α component binding to the Epidermal Growth Factor Receptor (EGFR) on the cell surface. Following binding, the PE40 toxin moiety is internalized by the cell, where it inhibits protein synthesis, ultimately leading to apoptosis.

Q2: Why is the cytotoxicity of this compound selective for certain cell types?

A2: The toxicity of this compound is highly correlated with the expression level of EGFR on the cell surface.[2] Cells with high levels of EGFR will bind more this compound, leading to greater internalization of the exotoxin and subsequent cell death. Cells with low or no EGFR expression are significantly less sensitive to the cytotoxic effects of this compound.[2]

Q3: What are the key considerations before starting a this compound toxicity experiment?

A3: Before initiating an experiment, it is crucial to:

  • Characterize EGFR expression: Determine the EGFR expression levels in your target cell lines to anticipate their sensitivity to this compound.

  • Select appropriate controls: Include EGFR-negative cell lines as a negative control and a known EGFR-positive cell line as a positive control.

  • Optimize cell seeding density: Ensure that cells are in a logarithmic growth phase during the experiment to obtain reliable and reproducible results.

  • Consider the stability of this compound: As a protein, this compound may have limited stability in cell culture medium over extended periods. It is advisable to prepare fresh dilutions for each experiment.

Q4: Which assays are recommended for assessing this compound toxicity?

A4: Several assays can be employed to measure the cytotoxic effects of this compound:

  • Metabolic assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. They are suitable for high-throughput screening.

  • Protein synthesis inhibition assays: Measuring the uptake of radiolabeled amino acids (e.g., ³⁵S-methionine) can directly assess the inhibitory effect of the PE40 component on protein synthesis.[3]

  • Clonogenic assays: This long-term assay determines the ability of single cells to form colonies after treatment with this compound, providing a measure of cell survival and reproductive integrity.[1][3]

  • Membrane integrity assays (e.g., LDH release): These assays quantify the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

Data Presentation

The following tables summarize the cytotoxic effects of this compound and its variants on Non-Small Cell Lung Cancer (NSCLC) cell lines.

Table 1: Inhibition of ³⁵S-Methionine Uptake by this compound and Variants in NSCLC Cells

CompoundED₅₀ (ng/mL)
TGF-alpha-PE401-30
TGF-alpha-PE383-50
TGF-alpha-PE40Asp553>100

ED₅₀: The effective dose for 50% inhibition of protein synthesis.[3]

Table 2: Inhibition of Colony Formation by this compound and Variants in NSCLC Cells

CompoundLD₅₀ (ng/mL)
TGF-alpha-PE400.008-0.1
TGF-alpha-PE380.002-0.1
TGF-alpha-PE40Asp553>10

LD₅₀: The lethal dose for 50% of the cells.[3]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol outlines the steps for assessing cell viability after treatment with this compound using the MTT assay.

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions.

    • Include appropriate controls: vehicle control (medium without this compound), positive control (a known cytotoxic agent), and no-cell control (medium only for background measurement).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.

Protocol 2: Clonogenic Assay

This protocol assesses the long-term survival and proliferative capacity of cells after this compound treatment.

  • Cell Treatment:

    • Seed cells in 6-well plates at a low density (e.g., 200-1000 cells/well) and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Colony Formation:

    • After treatment, remove the medium containing this compound and replace it with fresh complete culture medium.

    • Incubate the plates for 7-14 days, allowing colonies to form.

  • Staining and Counting:

    • Wash the colonies with PBS.

    • Fix the colonies with a solution of methanol and acetic acid.

    • Stain the colonies with a 0.5% crystal violet solution.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis:

    • Calculate the plating efficiency and surviving fraction for each treatment group compared to the untreated control.

Mandatory Visualizations

TP040_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cell TP040 This compound (TGF-alpha-PE40) EGFR EGFR TP040->EGFR Binding Endosome Endosome EGFR->Endosome Internalization Cytosol Cytosol Endosome->Cytosol PE40 Translocation eEF2_active Active eEF-2 Cytosol->eEF2_active eEF2_inactive Inactive eEF-2 Cytosol->eEF2_inactive ADP-ribosylation by PE40 Ribosome Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Apoptosis Apoptosis Protein_Synthesis->Apoptosis Leads to eEF2_active->Ribosome eEF2_inactive->Protein_Synthesis Inhibition

Caption: Mechanism of this compound (TGF-alpha-PE40) cytotoxicity.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation treat_cells Treat with this compound Dilutions overnight_incubation->treat_cells treatment_incubation Incubate for 24-72h treat_cells->treatment_incubation add_reagent Add Viability Reagent (e.g., MTT, XTT) treatment_incubation->add_reagent reagent_incubation Incubate for 2-4h add_reagent->reagent_incubation measure_signal Measure Absorbance/ Fluorescence/Luminescence reagent_incubation->measure_signal data_analysis Data Analysis (Calculate IC50) measure_signal->data_analysis end End data_analysis->end

References

Technical Support Center: Optimizing Delivery of TP-040 Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on optimizing the delivery of the hypothetical therapeutic agent, TP-040, across the blood-brain barrier (BBB).

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro and in vivo experiments aimed at enhancing this compound's central nervous system (CNS) penetration.

Problem Potential Cause Recommended Solution
Low this compound permeability in in vitro BBB model 1. High efflux pump activity (e.g., P-gp, BCRP). 2. This compound has low lipophilicity. 3. This compound is too large or has unfavorable hydrogen bonding properties. 4. Poor integrity of the in vitro BBB model.1. Co-administer with known efflux pump inhibitors (e.g., verapamil, elacridar) to confirm substrate status. 2. Modify this compound to increase lipophilicity or formulate in a lipid-based nanocarrier. 3. Consider conjugation to a BBB shuttle peptide or use a nanoparticle-based delivery system. 4. Verify model integrity via Trans-Endothelial Electrical Resistance (TEER) measurements and tracer molecule permeability assays (e.g., Lucifer yellow, FITC-dextran).[1][2][3]
High variability in permeability data 1. Inconsistent cell seeding density in the in vitro model. 2. Edge effects in multi-well plates. 3. Variation in the age or passage number of primary cells or cell lines. 4. Inconsistent dosing or sampling technique.1. Standardize cell seeding protocols and perform cell counts before each experiment. 2. Avoid using the outer wells of plates or fill them with sterile medium to minimize evaporation. 3. Use cells within a narrow passage number range and from a consistent source. 4. Utilize automated liquid handling for dosing and sampling to ensure consistency.
Low TEER values in in vitro BBB model 1. Incomplete tight junction formation. 2. Sub-optimal cell culture conditions (e.g., media, serum). 3. Presence of shear stress is insufficient or absent in dynamic models. 4. Cell toxicity induced by this compound or its formulation.1. Allow for longer culture times (7-10 days) to promote tight junction maturation. Co-culture with astrocytes and pericytes can enhance barrier properties. 2. Optimize culture media with supplements like hydrocortisone, cAMP, or RO-201724. 3. For microfluidic models, ensure appropriate shear stress levels are applied to mimic physiological conditions.[1] 4. Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine a non-toxic concentration of this compound for permeability studies.
Poor correlation between in vitro and in vivo results 1. The in vitro model lacks the complexity of the in vivo neurovascular unit. 2. Species differences in efflux transporter expression or receptor targets between the in vitro model (e.g., human cells) and the in vivo model (e.g., rodent). 3. Rapid metabolism or plasma protein binding of this compound in vivo.1. Utilize more complex 3D or microfluidic in vitro models that incorporate co-cultures of endothelial cells, astrocytes, and pericytes.[3][4] 2. Use species-specific cell lines or primary cells that match the in vivo model. 3. Assess the metabolic stability and plasma protein binding of this compound early in the drug development process.

Frequently Asked Questions (FAQs)

1. What are the primary mechanisms for transporting a molecule like this compound across the blood-brain barrier?

There are several pathways for molecules to cross the BBB:

  • Paracellular diffusion: Small, hydrophilic molecules can pass through the tight junctions between endothelial cells. This route is highly restrictive.[5]

  • Transcellular diffusion: Small, lipid-soluble molecules can diffuse directly across the endothelial cell membranes.[6]

  • Carrier-mediated transport: Specific transporters move essential molecules like glucose, amino acids, and nucleosides into the brain.

  • Receptor-mediated transcytosis (RMT): Larger molecules, such as peptides and proteins, can be transported across the BBB by binding to specific receptors (e.g., transferrin receptor, insulin receptor) on the endothelial cell surface, which triggers their internalization and transport to the other side.[7]

  • Adsorptive-mediated transcytosis: Cationic molecules can bind to the negatively charged endothelial cell surface and be transported across.

2. How can we improve the BBB penetration of this compound?

Several strategies can be employed to enhance the delivery of therapeutics to the central nervous system:

  • Chemical modification: The structure of this compound can be modified to increase its lipophilicity or reduce its size and hydrogen bonding potential.

  • Formulation in nanocarriers: Encapsulating this compound in nanoparticles, liposomes, or micelles can protect it from degradation and facilitate its transport across the BBB.[7][8][9] Surface modification of these carriers with specific ligands can target them to BBB receptors.[10]

  • Conjugation to BBB shuttles: Attaching this compound to a peptide or antibody that utilizes receptor-mediated transcytosis can ferry it across the BBB.[11][12]

  • Transient BBB disruption: Methods like focused ultrasound in combination with microbubbles can temporarily open the tight junctions of the BBB, allowing for increased drug penetration.[7][13]

  • Intranasal delivery: This non-invasive approach can bypass the BBB by delivering drugs directly to the brain via the olfactory and trigeminal nerves.[14][15][16][17]

3. What are the key considerations when choosing an in vitro BBB model?

The choice of an in vitro BBB model depends on the specific research question and the desired throughput:

  • Static models (e.g., Transwell inserts): These are well-established, high-throughput models suitable for initial screening of this compound permeability. They can be set up as monocultures of endothelial cells or co-cultures with astrocytes and pericytes to better mimic the neurovascular unit.[4]

  • Dynamic models (e.g., microfluidic devices): These models incorporate physiological shear stress, which is crucial for inducing a tighter barrier and more accurately predicting in vivo permeability.[1][4] They are lower-throughput but provide a more physiologically relevant environment.

  • Cell source: The choice between primary cells, immortalized cell lines, and stem cell-derived cells will impact the barrier tightness and the relevance of the model to human physiology.[2]

4. How is the integrity of an in vitro BBB model assessed?

The integrity of the endothelial cell monolayer is critical for obtaining reliable permeability data. The two most common methods for assessing barrier integrity are:

  • Trans-Endothelial Electrical Resistance (TEER): This method measures the electrical resistance across the cell monolayer. Higher TEER values generally indicate tighter barrier function.[1][2]

  • Permeability assays with tracer molecules: The passage of molecules with known low BBB permeability, such as sucrose, inulin, or fluorescently labeled dextrans of various molecular weights, is measured. Low permeability of these tracers indicates a tight barrier.[1][3]

Experimental Protocols

Protocol 1: Evaluation of this compound Permeability using a Static Transwell BBB Model
  • Cell Culture:

    • Coat the apical side of a 24-well Transwell insert (0.4 µm pore size) with a suitable extracellular matrix protein (e.g., collagen IV and fibronectin).

    • Seed human cerebral microvascular endothelial cells (hCMEC/D3) on the apical side of the insert at a density of 2.5 x 104 cells/cm2.

    • Culture for 3-4 days until a confluent monolayer is formed. For co-culture models, astrocytes can be seeded on the basolateral side of the well.

  • Barrier Integrity Assessment:

    • Measure the TEER of the endothelial monolayer using an EVOM2 epithelial voltohmmeter. TEER values should be stable before proceeding.

    • Perform a permeability assay with a low molecular weight tracer (e.g., 10 µM Lucifer Yellow) to confirm low paracellular flux.

  • Permeability Assay:

    • Replace the medium in the apical and basolateral chambers with fresh assay buffer.

    • Add this compound to the apical chamber at the desired concentration.

    • At specified time points (e.g., 15, 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber.

    • Replace the collected volume with fresh assay buffer.

    • Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of this compound accumulation in the basolateral chamber, A is the surface area of the Transwell insert, and C0 is the initial concentration of this compound in the apical chamber.

Protocol 2: Formulation of this compound in Polymeric Nanoparticles for Enhanced BBB Delivery
  • Nanoparticle Formulation:

    • Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a suitable organic solvent (e.g., acetone).

    • Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188).

    • Add the organic phase dropwise to the aqueous phase under constant stirring to form a nanoemulsion.

    • Evaporate the organic solvent under reduced pressure to obtain a suspension of this compound-loaded nanoparticles.

  • Nanoparticle Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency and drug loading of this compound using an appropriate analytical method after separating the nanoparticles from the free drug.

    • Characterize the morphology of the nanoparticles using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).

  • In Vitro Release Study:

    • Place a known amount of the this compound-loaded nanoparticle suspension in a dialysis bag.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline with 0.5% Tween 80) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw samples from the release medium and analyze the concentration of released this compound.

Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation cluster_formulation Formulation Development cluster_invivo In Vivo Validation model_selection Select In Vitro BBB Model (Static vs. Dynamic) culture Culture Endothelial Cells (Monoculture or Co-culture) model_selection->culture integrity Assess Barrier Integrity (TEER, Tracer Permeability) culture->integrity permeability This compound Permeability Assay integrity->permeability analysis Calculate Papp permeability->analysis animal_model Select Animal Model (e.g., Rodent) analysis->animal_model Promising Candidate formulate Formulate this compound (e.g., Nanoparticles) characterize Characterize Formulation (Size, Zeta, Loading) formulate->characterize release In Vitro Release Study characterize->release release->animal_model Optimized Formulation administration Administer this compound Formulation animal_model->administration sampling Collect Brain and Plasma Samples administration->sampling quantification Quantify this compound Concentration sampling->quantification pk_pd Pharmacokinetic/ Pharmacodynamic Analysis quantification->pk_pd

Caption: Experimental workflow for optimizing this compound delivery across the BBB.

signaling_pathways cluster_lumen Blood (Lumen) cluster_endothelial Endothelial Cell cluster_brain Brain Parenchyma tp040_np This compound Nanoparticle receptor Receptor (e.g., TfR) tp040_np->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome Vesicular Transport exocytosis Exocytosis endosome->exocytosis tp040_free Free this compound exocytosis->tp040_free Release target Neuronal Target tp040_free->target Therapeutic Action

Caption: Receptor-mediated transcytosis of a this compound nanoparticle formulation.

References

troubleshooting unexpected results with TP-040 treatment

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TP-040, a recombinant fusion protein composed of Transforming Growth Factor-alpha (TGF-α) and a truncated form of Pseudomonas exotoxin A (PE40). This compound is designed to target and eliminate cells expressing the Epidermal Growth Factor Receptor (EGFR).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound exerts its cytotoxic effects through a targeted mechanism. The TGF-α component of the fusion protein binds to the Epidermal Growth Factor Receptor (EGFR) on the cell surface. Following binding, the this compound/EGFR complex is internalized by the cell. Once inside, the Pseudomonas exotoxin A (PE40) fragment is released into the cytoplasm, where it inhibits protein synthesis by ADP-ribosylating elongation factor 2 (eEF-2), leading to apoptosis and cell death.

Q2: How does EGFR expression level affect this compound sensitivity?

The efficacy of this compound is directly correlated with the level of EGFR expression on the target cells.[1][2] High EGFR expression provides more binding sites for this compound, leading to increased internalization of the toxin and greater cytotoxicity.[1][2] Conversely, cells with low or no EGFR expression are significantly less sensitive to this compound.

Q3: Can this compound affect EGFR-negative cells?

While the primary mechanism of this compound is EGFR-dependent, at very high concentrations, some non-specific toxicity may be observed. However, the targeted cytotoxic effect is minimal in cells lacking EGFR expression.

Q4: What are the known off-target toxicities associated with the Pseudomonas exotoxin component?

The PE40 component of this compound can be immunogenic in vivo, potentially leading to the development of anti-drug antibodies.[3] In clinical settings, dose-limiting toxicities such as vascular leak syndrome have been observed with immunotoxins containing Pseudomonas exotoxin.[4][5]

Troubleshooting Unexpected Results

Issue 1: Lower than expected cytotoxicity in EGFR-positive cells.
Possible Cause Recommended Action
Low EGFR expression in the specific cell line clone used. 1. Confirm EGFR expression level in your cell line using Western blot, flow cytometry, or immunohistochemistry. 2. Compare your findings with published data for that cell line. EGFR expression can vary between different passages and clones.
Degradation or aggregation of this compound. 1. Ensure proper storage of this compound at recommended temperatures. 2. Avoid repeated freeze-thaw cycles. 3. Check for protein aggregation using size-exclusion chromatography or dynamic light scattering. Aggregated protein may have reduced activity.[6]
Suboptimal experimental conditions. 1. Optimize incubation time and concentration of this compound. 2. Ensure the pH and composition of the culture medium are appropriate.
Cellular resistance mechanisms. 1. Investigate potential upregulation of anti-apoptotic proteins or drug efflux pumps. 2. Consider that mutations in downstream signaling pathways of EGFR could confer resistance.
Issue 2: High variability between replicate experiments.
Possible Cause Recommended Action
Inconsistent cell seeding density. 1. Ensure accurate cell counting for each experiment. 2. Use a consistent protocol for cell plating.
Edge effects in multi-well plates. 1. Avoid using the outer wells of the plate, as they are more prone to evaporation. 2. Ensure even distribution of media in all wells.
Variability in this compound preparation. 1. Prepare fresh dilutions of this compound for each experiment from a concentrated stock. 2. Ensure thorough mixing of the compound in the culture medium.
Issue 3: Unexpected toxicity in control (EGFR-negative) cells.
Possible Cause Recommended Action
High concentration of this compound leading to non-specific effects. 1. Perform a dose-response curve to determine the concentration range for specific, EGFR-mediated cytotoxicity. 2. Lower the concentration of this compound to a level that does not affect EGFR-negative cells.
Contamination of the this compound stock. 1. If possible, test a new batch of this compound. 2. Ensure sterile handling techniques to prevent contamination of the stock solution.
Off-target binding of the PE40 component. 1. While less common, some cell types may have surface molecules that interact non-specifically with the exotoxin. 2. This is an inherent property of the molecule and may limit its use in certain cell lines.

Data Presentation

Table 1: In Vitro Sensitivity of Non-Small Cell Lung Cancer (NSCLC) Cell Lines to TP-40 and its Variants. [7]

Compound Assay IC50 / ED50 / LD50
TP-40125I-EGF Binding InhibitionIC50: 0.5-3 µg/mL
TP-4035S-Methionine Uptake InhibitionED50: 1-30 ng/mL
TP-40Colony Formation InhibitionLD50: 0.008-0.1 ng/mL
TGFα-PE38125I-EGF Binding InhibitionIC50: 0.1-2 µg/mL
TGFα-PE3835S-Methionine Uptake InhibitionED50: 3-50 ng/mL
TGFα-PE38Colony Formation InhibitionLD50: 0.002-0.1 ng/mL
TGFα-PE40Asp553 (inactive toxin)125I-EGF Binding InhibitionIC50: 0.05-0.5 µg/mL
TGFα-PE40Asp553 (inactive toxin)35S-Methionine Uptake InhibitionED50: > 100 ng/mL
TGFα-PE40Asp553 (inactive toxin)Colony Formation InhibitionLD50: > 10 ng/mL

Experimental Protocols

Protocol 1: Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with this compound.

  • Cell Plating:

    • Harvest and count cells, ensuring a single-cell suspension.

    • Plate a predetermined number of cells (e.g., 200-1000 cells/well) in 6-well plates. The optimal seeding density should be determined for each cell line.

    • Allow cells to attach overnight in a humidified incubator at 37°C and 5% CO2.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and replace it with medium containing the desired concentrations of this compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 24-72 hours).

  • Colony Formation:

    • After treatment, remove the this compound-containing medium and wash the cells gently with PBS.

    • Add fresh complete culture medium to each well.

    • Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.

  • Staining and Counting:

    • Remove the medium and gently wash the colonies with PBS.

    • Fix the colonies with a solution of methanol:acetic acid (3:1) for 10 minutes.

    • Stain the colonies with 0.5% crystal violet in methanol for 15-30 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells).

Protocol 2: [³⁵S]-Methionine Uptake Assay for Protein Synthesis Inhibition

This assay measures the rate of protein synthesis by quantifying the incorporation of radiolabeled methionine into newly synthesized proteins.

  • Cell Preparation:

    • Plate cells in 24-well plates and grow to 70-80% confluency.

    • Wash the cells with pre-warmed methionine-free medium.

    • Starve the cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.[8][9]

  • Treatment:

    • Add this compound at various concentrations to the methionine-free medium and incubate for the desired time (e.g., 4-24 hours).

  • Radiolabeling:

    • Add [³⁵S]-methionine to each well at a final concentration of 10-50 µCi/mL.

    • Incubate for a short period (e.g., 30-60 minutes) to allow for incorporation into newly synthesized proteins.

  • Cell Lysis and Precipitation:

    • Remove the labeling medium and wash the cells with ice-cold PBS.

    • Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer).

    • Precipitate the proteins by adding an equal volume of ice-cold 20% trichloroacetic acid (TCA).

    • Incubate on ice for 30 minutes.

  • Quantification:

    • Collect the protein precipitate by filtration onto glass fiber filters.

    • Wash the filters with 10% TCA and then with ethanol.

    • Allow the filters to dry completely.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the percentage of protein synthesis inhibition relative to the untreated control.

Mandatory Visualizations

TP040_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound EGFR EGFR This compound->EGFR Binding Endosome Endosome EGFR->Endosome Internalization PE40 PE40 Endosome->PE40 Release of PE40 Cytoplasm Cytoplasm eEF-2 eEF-2 PE40->eEF-2 ADP-ribosylation ADP-ribosylated eEF-2 ADP-ribosylated eEF-2 eEF-2->ADP-ribosylated eEF-2 Protein Synthesis Inhibition Protein Synthesis Inhibition ADP-ribosylated eEF-2->Protein Synthesis Inhibition Apoptosis Apoptosis Protein Synthesis Inhibition->Apoptosis

Caption: this compound Signaling Pathway

Clonogenic_Assay_Workflow Start Start Cell_Plating 1. Plate Single Cells Start->Cell_Plating Attachment 2. Overnight Attachment Cell_Plating->Attachment Treatment 3. Add this compound Attachment->Treatment Incubation 4. Incubate (24-72h) Treatment->Incubation Wash_and_Replace 5. Wash & Replace Medium Incubation->Wash_and_Replace Colony_Growth 6. Incubate (10-14 days) Wash_and_Replace->Colony_Growth Fix_and_Stain 7. Fix & Stain Colonies Colony_Growth->Fix_and_Stain Count_Colonies 8. Count Colonies Fix_and_Stain->Count_Colonies End End Count_Colonies->End

Caption: Clonogenic Assay Workflow

Troubleshooting_Logic Unexpected_Result Unexpected Result: Low Cytotoxicity Check_EGFR Is EGFR expression confirmed and high? Unexpected_Result->Check_EGFR Check_TP040 Is this compound integrity confirmed? Check_EGFR->Check_TP040 Yes Verify_EGFR Action: Verify EGFR expression (WB, Flow) Check_EGFR->Verify_EGFR No Check_Assay Are assay conditions optimal? Check_TP040->Check_Assay Yes Verify_TP040 Action: Check for aggregation/degradation Check_TP040->Verify_TP040 No Investigate_Resistance Investigate Cellular Resistance Mechanisms Check_Assay->Investigate_Resistance Yes Optimize_Assay Action: Optimize dose and incubation time Check_Assay->Optimize_Assay No

Caption: Troubleshooting Logic for Low Cytotoxicity

References

Validation & Comparative

A Comparative Analysis of O-GlcNAcase Inhibitors: TP-040 and Thiamet-G in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Key O-GlcNAcase Inhibitors in the Study of Neurodegenerative Diseases.

In the quest for effective therapeutic strategies against neurodegenerative diseases characterized by tau pathology, the inhibition of O-GlcNAcase (OGA) has emerged as a promising approach. By preventing the removal of O-linked N-acetylglucosamine (O-GlcNAc) from proteins, including tau, OGA inhibitors can modulate post-translational modifications, reduce tau hyperphosphorylation, and confer neuroprotection. This guide provides a comparative overview of two significant OGA inhibitors, the well-established research tool Thiamet-G and the more recently developed compound TP-040, with a focus on their performance in neuroprotection studies, supported by available experimental data.

Mechanism of Action: A Shared Target

Both this compound and Thiamet-G exert their neuroprotective effects by inhibiting the O-GlcNAcase (OGA) enzyme. OGA is responsible for the removal of O-GlcNAc moieties from serine and threonine residues of intracellular proteins. The accumulation of O-GlcNAc on tau protein is thought to interfere with its hyperphosphorylation, a key pathological event in tauopathies like Alzheimer's disease. This shared mechanism of action forms the basis of their potential as therapeutic agents.

Comparative Efficacy and Potency

While both compounds target OGA, they exhibit differences in their inhibitory potency. The available data, summarized in the table below, highlights their respective in vitro and cellular activities.

ParameterThis compoundThiamet-GReference
In Vitro IC₅₀ (human OGA) 46 nM-[1]
In Vitro Kᵢ (human OGA) -21 nM[2]
Cellular EC₅₀ Increased O-GlcNAcylated protein levels in cells30 nM (PC-12 cells); 33 nM (rTg4510 primary neurons)[1][3]

Preclinical Neuroprotection Studies: In Vitro and In Vivo Evidence

Thiamet-G: A Broadly Studied Neuroprotective Agent

Thiamet-G has been extensively investigated in a variety of preclinical models of neurodegeneration, consistently demonstrating neuroprotective effects.

In Vivo Studies:

  • Reduction of Tau Phosphorylation: In rodent models, Thiamet-G administration leads to a significant reduction in tau phosphorylation at multiple pathological sites. For instance, studies have reported decreased phosphorylation at Thr231, Ser396, and Ser422 in the cortex and hippocampus of rats.[2]

  • Neuroprotection in Stroke Models: In a mouse model of experimental stroke, Thiamet-G administration, both before and after the ischemic event, dramatically reduced infarct volume and improved neurological outcomes.[4]

  • Improved Phenotype in Tauopathy Models: In the rTg4510 mouse model of tauopathy, chronic treatment with Thiamet-G has been shown to reduce both soluble and insoluble hyperphosphorylated tau species and attenuate the hyperactivity phenotype associated with the disease progression.[3]

  • Brain Penetration: Thiamet-G is known to be a brain-permeable OGA inhibitor, a crucial characteristic for targeting central nervous system disorders.[5]

This compound: A Promising Newcomer

This compound is a more recently identified OGA inhibitor. While the volume of published research is not as extensive as for Thiamet-G, the initial findings are promising.

In Vitro and In Vivo Findings:

  • Potent OGA Inhibition: As indicated by its low nanomolar IC₅₀ value, this compound is a potent inhibitor of the OGA enzyme.[1]

  • Cellular Activity: Treatment with this compound has been shown to increase the levels of O-GlcNAcylated proteins in cellular models, confirming its target engagement in a cellular context.[1]

  • Favorable Pharmacokinetics and Brain Permeability: A key study highlights that this compound possesses suitable pharmacokinetic properties and is brain-permeable, suggesting its potential for in vivo efficacy in neurological disorders.[1]

Quantitative In Vivo Data for this compound in neuroprotection models is still emerging in publicly available literature.

Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.

O-GlcNAcase (OGA) Inhibition Assay (In Vitro)

This protocol is a general guideline for assessing the inhibitory activity of compounds like this compound and Thiamet-G against the OGA enzyme.

Materials:

  • Recombinant human OGA enzyme

  • Fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)

  • Assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 6.5)

  • Test compounds (this compound, Thiamet-G) dissolved in DMSO

  • 96-well black microplate

  • Plate reader capable of fluorescence measurement (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In the microplate, add the test compound dilutions.

  • Add the OGA enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin kinetic reading of fluorescence intensity in the plate reader at 37°C for a specified duration (e.g., 30-60 minutes).

  • The rate of increase in fluorescence is proportional to the OGA activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

  • Determine the IC₅₀ value by fitting the dose-response curve using appropriate software.

Western Blot for Tau Phosphorylation

This protocol outlines the steps for quantifying changes in tau phosphorylation in brain tissue from animal models treated with OGA inhibitors.

Materials:

  • Brain tissue homogenates from treated and control animals

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-tau (specific to the site of interest, e.g., pS396)

    • Anti-total-tau

    • Anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Homogenize brain tissue in lysis buffer and determine protein concentration using the BCA assay.

  • Prepare protein lysates by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-pS396-tau) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with anti-total-tau and a loading control antibody.

  • Quantify the band intensities using densitometry software. Normalize the phospho-tau signal to the total-tau signal and the loading control.

Neuronal Viability (MTT) Assay

This colorimetric assay is used to assess the neuroprotective effects of compounds against a toxic insult in neuronal cell cultures.

Materials:

  • Neuronal cell culture (e.g., primary neurons or a neuronal cell line)

  • 96-well cell culture plate

  • Neurotoxic agent (e.g., amyloid-beta oligomers, glutamate)

  • Test compounds (this compound, Thiamet-G)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Seed neuronal cells in a 96-well plate and allow them to adhere and differentiate.

  • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).

  • Introduce the neurotoxic agent to the wells (except for the vehicle control wells).

  • Co-incubate the cells with the test compounds and the neurotoxic agent for a duration relevant to the model of toxicity (e.g., 24-48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided in DOT language for use with Graphviz.

OGA_Inhibition_Pathway cluster_0 Normal Cellular State cluster_1 OGA Inhibition Tau Tau Protein OGA OGA Tau->OGA De-O-GlcNAcylation Phosphatases Phosphatases Tau->Phosphatases Dephosphorylation Increased_O_GlcNAc Increased O-GlcNAc-Tau OGT OGT OGT->Tau O-GlcNAcylation Inhibited_OGA OGA (Inhibited) UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->OGT Kinases Kinases Kinases->Tau Phosphorylation ATP ATP ATP->Kinases Inhibitor This compound or Thiamet-G Inhibitor->OGA Inhibits Reduced_Phospho_Tau Reduced Hyperphosphorylation Increased_O_GlcNAc->Reduced_Phospho_Tau Leads to Neuroprotection Neuroprotection Reduced_Phospho_Tau->Neuroprotection Promotes Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies Assay OGA Inhibition Assay IC50 Determine IC50/Ki Assay->IC50 Cells Neuronal Cell Culture Treatment Treat with This compound or Thiamet-G Cells->Treatment Toxicity Induce Neurotoxicity Treatment->Toxicity Viability MTT Assay for Neuronal Viability Toxicity->Viability Western_Cell Western Blot for p-Tau / Total Tau Toxicity->Western_Cell Animal_Model Neurodegeneration Animal Model (e.g., rTg4510) Dosing Administer This compound or Thiamet-G Animal_Model->Dosing Behavior Behavioral Assessments Dosing->Behavior Brain_Harvest Harvest Brain Tissue Dosing->Brain_Harvest Western_Vivo Western Blot for p-Tau / Total Tau Brain_Harvest->Western_Vivo

References

Cross-Validation of TP-040's Efficacy: A Comparative Analysis in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the cytotoxic effects of TP-040 (Transforming Growth Factor-alpha-Pseudomonas Exotoxin 40), a chimeric protein targeting the Epidermal Growth Factor Receptor (EGFR), across various human cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals interested in the pre-clinical evaluation of EGFR-targeted therapies. The data presented herein summarizes the differential sensitivity of cancer cells to this compound and provides detailed experimental protocols for the key assays cited.

Introduction to this compound

This compound is a recombinant cytotoxin composed of Transforming Growth Factor-alpha (TGF-alpha) linked to a 40 kDa fragment of Pseudomonas exotoxin (PE40). The TGF-alpha component serves as a targeting moiety by binding to EGFR, which is frequently overexpressed in a variety of human cancers. Upon binding, the toxin is internalized, and the PE40 fragment exerts its cytotoxic effect by inhibiting protein synthesis, leading to cell death. This targeted approach offers the potential for selective killing of cancer cells while sparing normal tissues with low EGFR expression.

Comparative Efficacy of this compound in Cancer Cell Lines

The in vitro cytotoxicity of this compound has been evaluated in a range of human cancer cell lines, demonstrating a strong correlation between EGFR expression levels and sensitivity to the drug.[1][2] The following tables summarize the quantitative data from these studies, highlighting the differential effects of this compound.

Table 1: Cytotoxicity of this compound in Human Breast and Lung Cancer Cell Lines
Cell LineCancer TypeEGFR ExpressionIC50 (ng/mL)Reference
MDA-MB-468BreastHigh0.1 - 1[1]
SK-BR-3BreastModerate1 - 10[1]
MCF-7BreastLow> 100[1]
A549Non-Small Cell LungHigh1 - 10[3]
H69Small Cell LungLow> 100[1]

IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.

Table 2: Colony Formation Inhibition by this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
Cell LineLD50 (ng/mL)Reference
NCI-H2260.008[3]
NCI-H3220.01[3]
NCI-H4600.1[3]

LD50 values represent the concentration of this compound required to kill 50% of the cell population in a clonogenic assay.

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effect through a well-defined mechanism involving the EGFR signaling pathway. The following diagram illustrates the key steps from receptor binding to the inhibition of protein synthesis.

TP040_Mechanism cluster_cell Cancer Cell TP040 This compound (TGFα-PE40) EGFR EGFR TP040->EGFR 1. Binding Endosome Endosome EGFR->Endosome 2. Internalization PE40 PE40 Endosome->PE40 3. Translocation of PE40 Ribosome Ribosome Protein Protein Synthesis Ribosome->Protein 5. Inhibition CellDeath Cell Death (Apoptosis) Protein->CellDeath Leads to PE40->Ribosome 4. ADP-ribosylation of EF-2

Figure 1: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key assays used to determine the efficacy of this compound.

Protein Synthesis Inhibition Assay
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Drug Treatment: Cells are treated with serial dilutions of this compound for a predetermined period (e.g., 24-72 hours).

  • Radiolabeling: ³⁵S-methionine is added to the culture medium for the final 4-6 hours of the incubation period.

  • Cell Lysis and Precipitation: Cells are washed with PBS and lysed. Proteins are precipitated using trichloroacetic acid (TCA).

  • Scintillation Counting: The amount of incorporated ³⁵S-methionine is quantified using a scintillation counter.

  • Data Analysis: The percentage of protein synthesis inhibition is calculated relative to untreated control cells. The ED50 (effective dose for 50% inhibition) is determined from the dose-response curve.[3]

Clonogenic Assay (Colony Formation Assay)
  • Cell Seeding: A single-cell suspension is prepared, and a low number of cells (e.g., 200-1000 cells/well) are seeded in 6-well plates.

  • Drug Treatment: Cells are exposed to various concentrations of this compound for 24 hours.

  • Incubation: The drug-containing medium is removed, and cells are washed and incubated in fresh medium for 10-14 days to allow for colony formation.

  • Staining: Colonies are fixed with methanol and stained with crystal violet.

  • Colony Counting: Colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction is calculated as the ratio of colonies in treated wells to that in control wells. The LD50 (lethal dose for 50% of colonies) is determined.[3]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for assessing the cytotoxicity of this compound in different cell lines.

Experimental_Workflow cluster_assays Cytotoxicity Assays start Start cell_culture Cell Line Culture (e.g., A549, MCF-7) start->cell_culture cell_seeding Cell Seeding in Multi-well Plates cell_culture->cell_seeding treatment Treat Cells with this compound cell_seeding->treatment drug_prep Prepare Serial Dilutions of this compound drug_prep->treatment incubation Incubate for 24-72 hours treatment->incubation protein_synthesis Protein Synthesis Inhibition Assay incubation->protein_synthesis clonogenic Clonogenic Assay incubation->clonogenic mtt MTT/XTT Assay (Cell Viability) incubation->mtt data_acq Data Acquisition protein_synthesis->data_acq clonogenic->data_acq mtt->data_acq data_analysis Data Analysis (IC50/LD50 Calculation) data_acq->data_analysis comparison Compare Efficacy Across Different Cell Lines data_analysis->comparison end End comparison->end

Figure 2: General workflow for evaluating this compound cytotoxicity.

Conclusion

The available data indicate that this compound is a potent and selective cytotoxic agent against cancer cell lines that overexpress EGFR. Its efficacy is significantly higher in cells with high receptor levels, such as MDA-MB-468 breast cancer and various non-small cell lung cancer lines, as compared to cells with low EGFR expression.[1][3] The provided experimental protocols offer a standardized framework for further investigation and comparison of this compound with other EGFR-targeting therapies. This information is critical for the strategic development of targeted cancer treatments.

References

independent verification of TP-040's mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Review of TUB-040's Mechanism of Action and Comparative Analysis in Platinum-Resistant Ovarian Cancer

Initial Note on "TP-040" Identification: The designation "this compound" is associated with multiple entities in scientific and commercial databases, including the EGFR antagonist TP-40 (TGF-alpha-PE40), the Treponema pallidum protein Tp40, and the PIM1 kinase inhibitor TP-3654. However, based on the recent presentation of significant clinical data for a novel therapeutic agent at the European Society for Medical Oncology (ESMO) Congress 2025, this guide will focus on TUB-040 , a promising antibody-drug conjugate (ADC) for the treatment of platinum-resistant ovarian cancer (PROC). This focus is intended to provide researchers, scientists, and drug development professionals with a timely and data-driven analysis of a compound with substantial current interest in the field of oncology.

Introduction to TUB-040

TUB-040 is a next-generation antibody-drug conjugate targeting the sodium-dependent phosphate transport protein 2b (NaPi2b), a cell surface antigen highly overexpressed in ovarian cancer and non-small cell lung cancer (NSCLC).[1][2][3] The ADC is comprised of three key components:

  • A monoclonal antibody: An Fc-silenced IgG1 antibody that specifically targets NaPi2b.[1][4]

  • A cytotoxic payload: Exatecan, a potent topoisomerase I inhibitor.[1][5]

  • A linker: A stable, peptide-cleavable linker system developed using P5 conjugation technology, which connects the antibody to the payload with a high drug-to-antibody ratio (DAR) of 8.[1][6]

The design of TUB-040 aims to deliver the cytotoxic payload directly to tumor cells, thereby maximizing efficacy while minimizing systemic toxicity.[3][4] The FDA has granted Fast Track designation to TUB-040 for the treatment of platinum-resistant ovarian cancer, highlighting its potential to address a significant unmet medical need.[1][7]

Mechanism of Action

The mechanism of action for TUB-040 follows the established paradigm for antibody-drug conjugates, involving a multi-step process to ensure targeted cell killing.

Signaling Pathway and Experimental Workflow

ADC_Mechanism_of_Action cluster_bloodstream Bloodstream ADC TUB-040 (ADC) Antigen Antigen ADC->Antigen 1. Binding Internalization Internalization Antigen->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Topoisomerase Topoisomerase Payload->Topoisomerase 5. Target Engagement Damage Damage Payload->Damage 6. Inhibition of DNA Re-ligation DNA DNA Topoisomerase->DNA Forms TOP1-DNA Cleavage Complex Apoptosis Apoptosis Damage->Apoptosis 7. Induction of Apoptosis

Caption: Mechanism of action of the ADC TUB-040.

The process begins with the ADC circulating in the bloodstream.[8] The antibody component of TUB-040 binds with high affinity to the NaPi2b antigen on the surface of a cancer cell.[4][9] This binding triggers receptor-mediated endocytosis, causing the cell to internalize the ADC-antigen complex.[10] Once inside the cell, the complex is trafficked to lysosomes. The acidic environment and enzymes within the lysosome cleave the linker, releasing the exatecan payload into the cytoplasm.[10][11]

Exatecan then translocates to the nucleus where it exerts its cytotoxic effect by inhibiting topoisomerase I.[5][12] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription.[5][13] Exatecan stabilizes the covalent complex between topoisomerase I and DNA (the TOP1-DNA cleavage complex), which prevents the re-ligation of single-strand DNA breaks.[12][13][14] When a replication fork collides with this stabilized complex, it leads to the formation of irreversible double-strand breaks, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[5][12][14] Additionally, the membrane permeability of exatecan allows it to diffuse into neighboring cancer cells, inducing cell death in adjacent antigen-negative cells through a "bystander effect".[4][14]

Comparative Performance Analysis

TUB-040 has demonstrated promising clinical activity in heavily pretreated patients with platinum-resistant ovarian cancer. Its performance can be compared with other therapeutic options for this patient population, including other ADCs targeting different antigens and previous NaPi2b-targeted agents.

Efficacy in Platinum-Resistant Ovarian Cancer (PROC)
Therapeutic AgentTargetMechanism of ActionKey Clinical TrialObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
TUB-040 NaPi2b Topoisomerase I Inhibitor (Exatecan) NAPISTAR1-01 (Phase 1/2a) 50% (confirmed) [1][6][15]96% [1][15]Data maturing
Mirvetuximab SoravtansineFolate Receptor α (FRα)Microtubule Inhibitor (DM4)SORAYA (Phase 2)32.4%71.4% (est.)4.3 months
Upifitamab Rilsodotin (UpRi)NaPi2bTubulin Inhibitor (Auristatin)UPLIFT (Phase 1b/2)15.6% (in NaPi2b-positive)[16][17][18]74% (Phase 1b data)[19]Data not specified for primary endpoint failure
Standard Chemotherapy (e.g., Paclitaxel, PLD, Topotecan)DNA/MicrotubulesVariousMultiple~10-15%Not consistently reported~3-4 months
Bevacizumab + ChemotherapyVEGF-AAnti-angiogenesisAURELIA (Phase 3)~27-31%Not consistently reported~6.7 months

Data for Mirvetuximab Soravtansine and standard chemotherapy are from various sources for context. Upifitamab Rilsodotin development was discontinued after the UPLIFT trial did not meet its primary endpoint.[17][18]

Safety and Tolerability Profile

A key differentiator for ADCs is their safety profile. TUB-040 has been reported to be well-tolerated.

Adverse Event TypeTUB-040 (NAPISTAR1-01)Mirvetuximab Soravtansine (SORAYA)Upifitamab Rilsodotin (UPLIFT)
Pneumonitis 2 cases of Grade 1, transient and resolved without treatment discontinuation.[1]Not a commonly reported key adverse event.Observed in ~9.6% of patients.[18]
Ocular Toxicity No clinically relevant ocular toxicity observed.[15]Blurred vision, keratopathy are known toxicities requiring management.[20]Not reported as a primary toxicity.
Neuropathy No clinically relevant neuropathy observed.[15]A known, but less frequent, adverse event.Not reported as a primary toxicity.
Hematological Not specified as dose-limiting in initial reports.Anemia, thrombocytopenia, neutropenia are common.Anemia and decreased platelet count observed.[18]
Gastrointestinal Not specified as dose-limiting in initial reports.Nausea is a common adverse event.[20]Nausea and fatigue observed.[18]
Treatment Discontinuation due to AEs 0%[15]9%Not specified, but 5 Grade 5 bleeding events reported.[18]

Experimental Protocols and Methodologies

The independent verification of an ADC's mechanism of action relies on a series of established in vitro and in vivo assays.

In Vitro Cytotoxicity Assay

This assay is fundamental to determining the potency of the ADC against cancer cells.

Cytotoxicity_Workflow A 1. Cell Seeding (e.g., OVCAR-3 cells) in 96-well plates B 2. Treatment Add serial dilutions of TUB-040 A->B C 3. Incubation (e.g., 72-96 hours) B->C D 4. Viability Assessment (e.g., CellTiter-Glo Assay) C->D E 5. Data Analysis Calculate IC50 values D->E

Caption: Workflow for an in vitro cytotoxicity assay.

  • Objective: To measure the concentration of TUB-040 required to inhibit the growth of NaPi2b-expressing cancer cells by 50% (IC50).

  • Methodology:

    • Cell Culture: NaPi2b-expressing cancer cell lines (e.g., OVCAR-3) and NaPi2b-negative control lines are cultured under standard conditions.

    • Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

    • Treatment: Cells are treated with a range of concentrations of TUB-040, a non-targeting control ADC, and free exatecan payload.

    • Incubation: The plates are incubated for a period that allows for several cell doublings (typically 72-144 hours).

    • Viability Measurement: Cell viability is assessed using a metabolic assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[13]

    • Data Analysis: Luminescence readings are normalized to untreated controls, and dose-response curves are generated to calculate IC50 values.

Internalization Assay

This assay confirms that the ADC is taken up by the target cells upon binding.

  • Objective: To visualize and quantify the internalization of TUB-040 into NaPi2b-expressing cells.

  • Methodology:

    • Labeling: The ADC can be labeled with a fluorescent dye (e.g., pHrodo Red) that fluoresces in the acidic environment of endosomes and lysosomes.

    • Treatment: NaPi2b-positive cells are incubated with the fluorescently labeled TUB-040.

    • Imaging: Live-cell imaging or flow cytometry is used to monitor the increase in fluorescence over time as the ADC is internalized.

    • Analysis: The rate and extent of internalization can be quantified by measuring the fluorescence intensity inside the cells. Preclinical studies for TUB-040 have confirmed its fast internalization into NaPi2b-expressing cells.[21]

Topoisomerase I DNA Cleavage Assay

This biochemical assay directly verifies the mechanism of the exatecan payload.

  • Objective: To demonstrate that exatecan inhibits the re-ligation activity of Topoisomerase I.

  • Methodology:

    • Reaction Setup: Recombinant human topoisomerase I is incubated with a supercoiled plasmid DNA substrate in a reaction buffer.

    • Drug Incubation: Exatecan is added at various concentrations to the reaction mixture.

    • Reaction Termination: The reaction is stopped, and the protein is denatured.

    • Analysis: The DNA is analyzed by agarose gel electrophoresis. Inhibition of topoisomerase I re-ligation results in an accumulation of nicked, open-circular DNA, which migrates slower than the supercoiled form.[13]

Conclusion

Independent verification of TUB-040's mechanism of action confirms its function as a NaPi2b-targeted antibody-drug conjugate that delivers a topoisomerase I inhibitor payload, exatecan, to cancer cells. Early clinical data from the NAPISTAR1-01 trial suggest a highly promising efficacy and safety profile in a heavily pretreated platinum-resistant ovarian cancer population.[1][6][15] When compared to existing therapies and previous NaPi2b-targeting ADCs, TUB-040 demonstrates a significantly higher confirmed objective response rate and a favorable safety profile, notably lacking the severe ocular toxicities or pneumonitis seen with other ADCs.[1][15] The robust preclinical data, coupled with these encouraging initial clinical results, validate NaPi2b as a valuable ADC target and support the continued development of TUB-040 as a potential new standard of care for patients with platinum-resistant ovarian cancer.

References

Validating the Downstream Effects of TUB-040 Treatment: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of TUB-040, an investigational antibody-drug conjugate (ADC), with alternative therapeutic agents for the treatment of platinum-resistant ovarian cancer. The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available preclinical and clinical data.

Introduction to TUB-040

TUB-040 is a novel ADC targeting the sodium-dependent phosphate transport protein 2b (NaPi2b), a surface receptor overexpressed in a high percentage of ovarian and non-small cell lung cancers.[1][2] It is composed of a humanized IgG1 antibody targeting NaPi2b, a cleavable linker, and the potent topoisomerase I inhibitor exatecan as its cytotoxic payload, with a drug-to-antibody ratio (DAR) of 8.[2][3][4] The mechanism of action involves the binding of TUB-040 to NaPi2b on tumor cells, followed by internalization and the release of exatecan.[5] Exatecan then inhibits topoisomerase I, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis of the cancer cells.[5][6] A notable feature of this ADC is its "bystander effect," where the released payload can diffuse into and kill neighboring cancer cells, irrespective of their NaPi2b expression levels.[1][6]

Comparative Analysis of Therapeutic Agents for Platinum-Resistant Ovarian Cancer

The treatment landscape for platinum-resistant ovarian cancer is characterized by limited efficacy of standard-of-care options, creating a significant unmet medical need. This section compares the performance of TUB-040 with standard chemotherapy and other recently developed ADCs.

Quantitative Data Summary

The following table summarizes the clinical efficacy of TUB-040 in comparison to standard-of-care chemotherapy and other ADCs that have been evaluated in platinum-resistant ovarian cancer.

Treatment Target Antigen Payload Trial Name (Phase) Patient Population Objective Response Rate (ORR) Disease Control Rate (DCR) Median Duration of Response (DOR)
TUB-040 NaPi2bExatecan (Topoisomerase I Inhibitor)NAPISTAR-01 (Phase 1/2a)Heavily pretreated, biomarker-unselected platinum-resistant ovarian cancer59% (unconfirmed), 50% (confirmed)[3][7]96%[4][7]Not yet reported (93% of responses ongoing at data cutoff)[4]
Standard Single-Agent Chemotherapy (e.g., paclitaxel, liposomal doxorubicin, topotecan)N/AVariousVariousPlatinum-resistant ovarian cancer10-15%[7]N/A3-4 months[7]
Mirvetuximab Soravtansine Folate Receptor α (FRα)DM4 (Microtubule Inhibitor)SORAYA (Pivotal)FRα-positive, platinum-resistant ovarian cancer (1-3 prior lines)31.7%[8]N/A6.9 months[8]
Upifitamab Rilsodotin (UpRi) NaPi2bAuristatinUPLIFT (Phase 1b/2)NaPi2b-positive, platinum-resistant ovarian cancer15.6%[1][9]N/A7.4 months[1]
Lifastuzumab Vedotin NaPi2bMMAE (Microtubule Inhibitor)Phase IIPlatinum-resistant ovarian cancer34% (ITT), 36% (NaPi2b-high)[10]N/ANot reported to significantly improve PFS over standard of care[10]

N/A: Not available in the provided search results.

Downstream Effects and Signaling Pathways

TUB-040 Signaling Pathway

The downstream effects of TUB-040 are initiated by the targeted delivery of exatecan to NaPi2b-expressing tumor cells. The subsequent inhibition of topoisomerase I triggers a cascade of cellular events culminating in cell death.

TUB040_Pathway TUB040 TUB-040 (ADC) NaPi2b NaPi2b Receptor TUB040->NaPi2b Endosome Endosome/Lysosome NaPi2b->Endosome Internalization Exatecan Exatecan (Payload) Endosome->Exatecan Linker Cleavage & Payload Release Top1_DNA Topoisomerase I-DNA Complex Exatecan->Top1_DNA Inhibition DNA_damage DNA Strand Breaks Top1_DNA->DNA_damage Stabilization of Cleavage Complex CellCycleArrest Cell Cycle Arrest (G2/M Phase) DNA_damage->CellCycleArrest Apoptosis Apoptosis DNA_damage->Apoptosis CellCycleArrest->Apoptosis

Mechanism of action of TUB-040.

Experimental Protocols

Preclinical Evaluation of TUB-040

The preclinical assessment of TUB-040 involved a series of in vitro and in vivo studies to characterize its activity and safety profile.[6]

  • Binding and Internalization Assays:

    • Objective: To confirm the specific binding of TUB-040 to NaPi2b and its subsequent internalization into cancer cells.

    • Methodology: Enzyme-linked immunosorbent assays (ELISAs) were used to measure the binding affinity of TUB-040 to recombinant NaPi2b antigen. Flow cytometry was employed to assess the binding of the ADC to NaPi2b-expressing cancer cell lines (e.g., OVCAR-3). Internalization was visualized and quantified using fluorescence-based methods.[6]

  • In Vitro Cytotoxicity and Bystander Effect Assays:

    • Objective: To determine the potency of TUB-040 in killing NaPi2b-expressing cancer cells and its ability to affect neighboring NaPi2b-negative cells.

    • Methodology: NaPi2b-positive and -negative cell lines were treated with varying concentrations of TUB-040. Cell viability was measured using standard assays (e.g., MTS or CellTiter-Glo). The bystander effect was evaluated in co-culture systems of NaPi2b-positive and -negative cells.[6]

  • In Vivo Xenograft Models:

    • Objective: To evaluate the anti-tumor efficacy of TUB-040 in a living organism.

    • Methodology: Human ovarian cancer cell lines (e.g., OVCAR-3) or patient-derived tumor tissues were implanted into immunodeficient mice. Once tumors were established, mice were treated with single or multiple doses of TUB-040 intravenously. Tumor volume was measured regularly to assess treatment response. Complete tumor regression was observed in OVCAR-3 xenograft models with single doses of 1 or 3 mg/kg.[6]

Clinical Trial Protocol: NAPISTAR-01 (NCT06303505)
  • Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of TUB-040 in patients with platinum-resistant ovarian cancer or relapsed/refractory non-small cell lung cancer.

  • Study Design: A multi-center, open-label, Phase 1/2a dose-escalation and dose-optimization study.

  • Patient Population: Patients with histologically confirmed platinum-resistant high-grade serous ovarian cancer who have been heavily pretreated. Notably, patient selection was not restricted by NaPi2b biomarker status.[3]

  • Treatment Regimen: TUB-040 administered intravenously in 21-day cycles.[3]

  • Efficacy Endpoints: The primary efficacy outcome measures include Objective Response Rate (ORR) and Duration of Response (DOR) as assessed by the investigator according to RECIST v1.1 criteria.[8]

Experimental Workflow

The general workflow for the development and validation of an antibody-drug conjugate like TUB-040 follows a structured path from preclinical characterization to clinical evaluation.

ADC_Workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Evaluation Target_ID Target Identification (e.g., NaPi2b) Ab_Dev Antibody Development & Payload Selection Target_ID->Ab_Dev ADC_Construct ADC Construction & Characterization Ab_Dev->ADC_Construct In_Vitro In Vitro Assays (Binding, Cytotoxicity) ADC_Construct->In_Vitro In_Vivo In Vivo Xenograft Models In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase1 Phase I (Safety, MTD) Tox->Phase1 Phase2 Phase II (Efficacy, Dose Optimization) Phase1->Phase2 Phase3 Phase III (Pivotal, Comparison to SoC) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

General workflow for ADC development.

Conclusion

The available data suggests that TUB-040 has a promising efficacy and safety profile in heavily pretreated patients with platinum-resistant ovarian cancer. Its high objective response rate in a biomarker-unselected population distinguishes it from other targeted therapies and standard-of-care chemotherapy. The downstream effects, driven by the targeted delivery of a topoisomerase I inhibitor, lead to potent and durable anti-tumor activity in preclinical models. Further clinical development will be crucial to fully elucidate the therapeutic potential of TUB-040 and its place in the treatment paradigm for platinum-resistant ovarian cancer and other NaPi2b-expressing malignancies.

References

Safety Operating Guide

Proper Disposal Procedures for TP-040: A General Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Crucial Initial Step: Identify the Specific "TP-040" Product

Before initiating any disposal procedures, it is imperative for researchers, scientists, and drug development professionals to recognize that "this compound" is not a universal chemical identifier. Search results indicate this designation is applied to a variety of products with different chemical compositions and associated hazards. These include a diagnostic agent for allergy testing[1], a textile dye[2], a marine oil[3], a rubber chemical accelerator[4], and components of lithium-ion batteries[5].

The correct and safe disposal method is entirely dependent on the specific nature of the substance. Therefore, the first and most critical action is to locate and thoroughly review the Safety Data Sheet (SDS) provided by the manufacturer for the specific "this compound" product being used. Section 13 of the SDS is dedicated to disposal considerations and will provide explicit instructions.

General Framework for Chemical Waste Disposal in a Laboratory Setting

This guide provides a general operational framework for the proper disposal of chemical waste. It is intended to supplement, not replace, the specific instructions found in the product's SDS and institutional safety protocols.

Personal Protective Equipment (PPE) and Safe Handling

Prior to handling any chemical waste, it is essential to be equipped with the appropriate Personal Protective Equipment as specified in the SDS.

Protective EquipmentGeneral Recommendations
Eye Protection Wear chemical safety goggles. For more significant splash risks, a face shield may be necessary.[2][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, long trousers, and closed-toe shoes are standard. For substances with high dermal toxicity, more extensive protection like an impervious suit may be required.[2][3]
Respiratory Protection Work in a well-ventilated area, such as a chemical fume hood.[1] If significant dust or vapors are generated, a respirator or self-contained breathing apparatus may be necessary.[2][4]
Disposal Workflow

The following workflow provides a logical, step-by-step process for determining the correct disposal path for a chemical substance.

Chemical_Disposal_Workflow start Begin: Identify Waste for Disposal locate_sds Locate the Specific Safety Data Sheet (SDS) start->locate_sds review_sds Review Section 13: Disposal Considerations locate_sds->review_sds is_hazardous Is the Waste Classified as Hazardous? review_sds->is_hazardous non_hazardous_disposal Follow Non-Hazardous Disposal Procedures as per SDS and Institutional/Local Regulations is_hazardous->non_hazardous_disposal No hazardous_disposal Follow Hazardous Waste Disposal Procedures as per SDS and Regulatory Agencies (e.g., EPA) is_hazardous->hazardous_disposal Yes wear_ppe Wear Appropriate PPE (as per Section 8 of SDS) non_hazardous_disposal->wear_ppe hazardous_disposal->wear_ppe segregate Segregate Waste into Compatible, Labeled Containers wear_ppe->segregate contact_disposal_service Arrange for Pickup by a Licensed Waste Disposal Contractor segregate->contact_disposal_service end_disposal End: Waste Properly Disposed contact_disposal_service->end_disposal

Caption: Logical workflow for laboratory chemical disposal.

Key Disposal Considerations from a Safety Data Sheet

The SDS is the primary document for detailed safety and disposal information. The following table outlines the critical sections to consult.

SDS SectionContent SummaryRelevance to Disposal Procedure
Section 2: Hazards Identification Describes the potential health and physical hazards of the substance.Informs the risk assessment for handling the waste material.
Section 7: Handling and Storage Provides guidance on safe handling practices and appropriate storage conditions, including incompatible materials.Crucial for preventing accidental reactions in waste storage.
Section 8: Exposure Controls / Personal Protection Details the necessary personal protective equipment (PPE) to minimize exposure.Defines the specific PPE required for safely handling the waste.
Section 13: Disposal Considerations Offers specific instructions for the appropriate disposal of the chemical and its container, referencing relevant regulations.This is the most direct and important section for disposal guidance.
Section 15: Regulatory Information Lists the chemical's status under various national and international regulations.Provides the legal framework for disposal requirements.

In the absence of a specific SDS for "this compound," it is impossible to provide definitive disposal instructions. The general principles of laboratory safety dictate that unidentified chemical waste should be treated as hazardous until proven otherwise. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance on disposing of unknown or poorly characterized substances.

References

Navigating the Safe Handling of TP-040: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The designation "TP-040" is applied to several different chemical substances across various industries. For researchers, scientists, and drug development professionals, it is crucial to identify the specific compound in use to implement the correct safety protocols. This guide provides essential safety and logistical information for the handling and disposal of substances that may be identified as "this compound" in a laboratory context, with a focus on potent research compounds.

Immediate Safety and Handling Overview

Due to the ambiguity of the "this compound" identifier, laboratory personnel must first consult the manufacturer's or supplier's Safety Data Sheet (SDS) for the specific product in their possession. The SDS is the primary source of information regarding hazards, personal protective equipment (PPE), handling, storage, and disposal.

In the absence of a specific SDS, or for novel tricyclic pyrone (TP) compounds under investigation, a conservative approach based on the principles of handling potent or unknown substances is required.

Personal Protective Equipment (PPE) for Potent Research Compounds

When handling a novel or potent compound like a tricyclic pyrone designated "this compound," a comprehensive PPE strategy is essential to minimize exposure.

Core PPE Requirements:

  • Eye Protection: Chemical safety goggles with side shields are mandatory to protect against splashes and airborne particles.

  • Hand Protection: Nitrile or PVC gloves are recommended. Given that breakthrough times are often unknown for novel compounds, double-gloving is a prudent measure. Gloves should be changed immediately upon contamination.

  • Body Protection: A lab coat or an impervious suit is necessary to prevent skin contact.[1]

  • Respiratory Protection: For solids and non-volatile liquids, work should be conducted in a certified chemical fume hood. If there is a risk of aerosolization or if working outside of a fume hood, a respirator may be required.

Operational and Disposal Plans

Safe handling and disposal are critical to protecting both the researcher and the environment.

Handling Procedures:

  • Engineering Controls: All manipulations of potent compounds should be performed in a functioning chemical fume hood to minimize inhalation exposure.

  • Safe Handling Practices: Avoid the formation of dust and aerosols.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Storage: Store the compound in a well-ventilated, cool, dry place, away from incompatible materials such as strong oxidizing agents.

Disposal Plan:

  • Waste Collection: All contaminated waste, including gloves, disposable lab coats, and absorbent materials, should be collected in a labeled, sealed container.

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not empty into drains or waterways.[1]

Quantitative Safety Data

For many novel research compounds, specific quantitative safety data such as occupational exposure limits (OELs) or glove breakthrough times are not available. In such cases, general guidelines for handling potent compounds should be followed. The following table summarizes the available information for different substances that may be labeled "this compound."

ParameterTricyclic Pyrone (TP) Compound (General Guidance)T-040 (Contact Allergen)Blue TP040 (Textile Dye)
Occupational Exposure Limit (OEL) Not specified; handle as a potent compound.Not specified.Not specified.
Glove Material Nitrile or PVC; double-gloving recommended.Disposal gloves.Nitrile or PVC.[1]
Glove Breakthrough Time Not specified; change gloves frequently and upon contamination.Not specified.Not specified.
Respiratory Protection Use in a chemical fume hood.Local exhaust recommended.Self-contained breathing apparatus in case of fire.[1]

Experimental Protocols: Handling a Potent, Novel Compound

The following is a general protocol for handling a potent, novel chemical compound, such as a "this compound" tricyclic pyrone, in a research laboratory.

Materials:

  • Chemical safety goggles

  • Two pairs of nitrile gloves

  • Lab coat

  • Spatula and weighing paper

  • Ventilated balance enclosure or chemical fume hood

  • Sealable waste container

Procedure:

  • Preparation: Don all required PPE (lab coat, safety goggles, double gloves).

  • Weighing: Conduct all weighing operations within a ventilated balance enclosure or a chemical fume hood to contain any airborne particles.

  • Dissolving: If preparing a solution, add the solvent to the weighed compound slowly to avoid splashing.

  • Reaction Setup: Perform all subsequent steps within a chemical fume hood.

  • Decontamination: After handling, decontaminate the work area with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) to avoid cross-contamination.

  • Waste Disposal: Place all contaminated disposable items into the designated, sealed waste container.

Visualizing Workflows and Logical Relationships

To further clarify procedural steps, the following diagrams illustrate a general workflow for handling potent compounds and the logic for selecting appropriate PPE.

G cluster_prep Preparation cluster_handling Compound Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don PPE: - Lab Coat - Safety Goggles - Double Gloves prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup weigh Weigh Compound prep_setup->weigh dissolve Prepare Solution weigh->dissolve react Perform Experiment dissolve->react decon Decontaminate Work Area react->decon waste Segregate and Seal Waste decon->waste doff Doff PPE waste->doff

Caption: General Workflow for Handling Potent Research Compounds.

G cluster_exposure Exposure Route Assessment cluster_ppe PPE Selection start Assess Chemical Hazards (Consult SDS) inhalation Inhalation Hazard? (Dust, Aerosol, Vapor) start->inhalation skin Skin Contact Hazard? (Corrosive, Absorbable) start->skin eye Eye Hazard? (Splash, Irritant) start->eye respirator Use Fume Hood or Wear Respirator inhalation->respirator Yes gloves Wear Appropriate Gloves (e.g., Nitrile, Double) skin->gloves Yes goggles Wear Chemical Safety Goggles eye->goggles Yes

Caption: PPE Selection Logic for Chemical Handling.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.